Tibenelast Sodium
Description
Properties
IUPAC Name |
sodium;5,6-diethoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S.Na/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2;/h5-7H,3-4H2,1-2H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWAUWOUIHKID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)[O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909334 | |
| Record name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105102-18-9 | |
| Record name | Tibenelast sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIBENELAST SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V58CN2SY21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tibenelast Sodium: An In-Depth Technical Guide on its Presumed Mechanism of Action in Inflammatory Pathways
Disclaimer: Information available in the public domain regarding the specific molecular mechanism of action of Tibenelast Sodium in inflammatory pathways is exceptionally limited. This guide, therefore, provides a detailed overview of the presumed mechanism based on its classification as a phosphodiesterase (PDE) inhibitor. The specific PDE subtypes targeted by this compound and its precise effects on various inflammatory cells and mediators have not been extensively characterized in publicly accessible scientific literature. The experimental data and pathways described herein are based on the established roles of PDE inhibition in inflammation and should be considered a theoretical framework for this compound's action.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound, chemically identified as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, is classified as a phosphodiesterase inhibitor.[1][2] PDEs are a superfamily of enzymes that regulate cellular function by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in a multitude of signaling pathways. By inhibiting PDEs, this compound is presumed to increase the intracellular concentrations of cAMP and/or cGMP, leading to the modulation of downstream effector proteins and, consequently, a dampening of the inflammatory response.
The anti-inflammatory effects of PDE inhibitors are well-documented, with different PDE families playing distinct roles in various inflammatory and immune cells. The therapeutic efficacy of a specific PDE inhibitor is largely determined by its selectivity for different PDE isozymes.
The Role of Cyclic Nucleotides in Inflammation
-
Cyclic AMP (cAMP): Generally considered an immunosuppressive second messenger, elevated intracellular cAMP levels in immune cells are associated with the inhibition of pro-inflammatory functions.[3][4] This includes the suppression of cytokine and chemokine production, inhibition of reactive oxygen species (ROS) generation, and reduction of immune cell proliferation and trafficking.
-
Cyclic GMP (cGMP): The role of cGMP in inflammation is more complex and can be cell-type and context-dependent. However, in many instances, elevation of cGMP also contributes to anti-inflammatory effects, including smooth muscle relaxation and inhibition of platelet aggregation.
Presumed Effects on Inflammatory Pathways and Cells
Based on the general mechanism of PDE inhibitors, this compound is likely to exert its anti-inflammatory effects through the following pathways and cellular interactions:
Inhibition of Pro-inflammatory Mediator Release
By increasing intracellular cAMP/cGMP, this compound is expected to inhibit the production and release of key pro-inflammatory cytokines and chemokines from various immune cells, including macrophages, T-lymphocytes, and epithelial cells. This would likely involve the suppression of transcription factors such as NF-κB, which is a central regulator of the inflammatory gene expression program.
Modulation of Immune Cell Function
-
T-Lymphocytes: PDE inhibitors can modulate T-cell activation, proliferation, and cytokine production. Increased cAMP can shift the balance of T-helper (Th) cell differentiation, potentially suppressing pro-inflammatory Th1 and Th17 responses while promoting regulatory T-cell (Treg) functions.[4]
-
Macrophages: In macrophages, elevated cAMP levels typically lead to a decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, and an increase in the anti-inflammatory cytokine IL-10.
-
Neutrophils and Eosinophils: PDE inhibitors can suppress the activation and trafficking of neutrophils and eosinophils to sites of inflammation. This includes inhibiting their degranulation, oxidative burst, and chemotaxis.
Relaxation of Airway Smooth Muscle
In the context of respiratory diseases like asthma and COPD, a key action of PDE inhibitors is the relaxation of airway smooth muscle. Increased cAMP levels in these cells lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in bronchodilation.
Quantitative Data Summary
Due to the lack of specific published studies on this compound, no quantitative data on its effects on inflammatory mediators, PDE subtype inhibition, or cellular responses can be provided. The table below is a template that would be used to summarize such data if it were available.
| Parameter | Cell Type/Model | Agonist/Stimulus | This compound Concentration | Effect (e.g., % Inhibition) | Reference |
| TNF-α Release | e.g., Human Monocytes | e.g., LPS | IC50 Value | Data Not Available | N/A |
| IL-6 Release | e.g., Human Bronchial Epithelial Cells | e.g., IL-1β | IC50 Value | Data Not Available | N/A |
| PDE4 Activity | e.g., Recombinant Human Enzyme | N/A | IC50 Value | Data Not Available | N/A |
| Neutrophil Chemotaxis | e.g., Human Neutrophils | e.g., fMLP | IC50 Value | Data Not Available | N/A |
Detailed Experimental Protocols
As no specific experimental studies detailing the mechanism of action of this compound are publicly available, detailed protocols cannot be provided. The following represents a generalized methodology that would be employed to investigate the anti-inflammatory effects of a novel PDE inhibitor.
Protocol: In Vitro Inhibition of TNF-α from LPS-Stimulated Human Monocytes
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Human whole blood is collected from healthy volunteers. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Monocytes are purified from the PBMC fraction by plastic adherence or by using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Cell Culture and Stimulation: Purified monocytes are seeded in 96-well plates and allowed to adhere. The cells are then pre-incubated with varying concentrations of this compound or vehicle control for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.
-
Quantification of TNF-α: After a 24-hour incubation period, the cell culture supernatants are collected. The concentration of TNF-α is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on TNF-α production is calculated from the dose-response curve. Cell viability is assessed in parallel using a method such as the MTT assay to exclude cytotoxic effects.
Visualizing the Signaling Pathway
The following diagram illustrates the general mechanism of action of a phosphodiesterase inhibitor in an inflammatory cell.
Caption: General signaling pathway of a phosphodiesterase inhibitor.
Conclusion
While this compound is identified as a phosphodiesterase inhibitor, the lack of specific research data prevents a detailed and definitive description of its mechanism of action in inflammatory pathways. Based on the established roles of PDE inhibition, it is reasonable to presume that this compound exerts its anti-inflammatory effects by increasing intracellular levels of cyclic nucleotides, leading to the suppression of pro-inflammatory mediator production and the modulation of immune cell function. Further preclinical and clinical studies are necessary to elucidate the precise molecular targets and therapeutic potential of this compound.
References
In-depth Technical Guide: Tibenelast Sodium as a Selective PDE4 Inhibitor
Notice to the Reader: Following a comprehensive literature and database search, it has been determined that there is a significant scarcity of publicly available scientific data regarding Tibenelast Sodium (also known by its development code, LY 186655) as a selective PDE4 inhibitor. While the compound is identified as a phosphodiesterase inhibitor, detailed quantitative data (such as IC50 values), specific experimental protocols, and in-depth mechanistic studies are not accessible in the public domain. This lack of information prevents the creation of a detailed technical guide that meets the core requirements of this request.
As a result, the following sections provide a general overview of the PDE4 signaling pathway and the typical experimental methodologies used in the study of PDE4 inhibitors, which would be relevant to the analysis of a compound like this compound, should data become available.
Introduction to Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP, a ubiquitous second messenger that regulates a wide array of cellular processes, including inflammation, immune responses, and smooth muscle relaxation.[1] By degrading cAMP to AMP, PDE4 effectively terminates cAMP-mediated signaling.[2]
The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[3] These isoforms are differentially expressed in various cell types and tissues, allowing for compartmentalized regulation of cAMP signaling. In inflammatory and immune cells, PDE4 is the predominant cAMP-hydrolyzing enzyme.[4]
The PDE4 Signaling Pathway in Inflammation
Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade of events ultimately results in the downregulation of pro-inflammatory responses.
Below is a diagram illustrating the central role of PDE4 in the inflammatory signaling cascade.
Caption: PDE4 signaling pathway in inflammation.
General Experimental Protocols for PDE4 Inhibitor Characterization
The following outlines typical experimental procedures used to characterize a novel PDE4 inhibitor.
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.
Methodology:
-
Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells or E. coli).
-
Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled AMP product.
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
The compound dilutions are incubated with the purified PDE4 enzyme and the fluorescent cAMP substrate in an appropriate assay buffer.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of fluorescent AMP product is quantified using a fluorescence plate reader.
-
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Below is a diagram representing a typical workflow for an in vitro PDE4 inhibition assay.
Caption: Workflow for in vitro PDE4 inhibition assay.
Cellular Anti-inflammatory Activity Assay
Objective: To assess the ability of a PDE4 inhibitor to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology:
-
Cell Line: A relevant immune cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), is used.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
Inflammation is induced by stimulating the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS).
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The inhibition of TNF-α production is calculated for each compound concentration, and an IC50 value for cellular activity is determined.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound is publicly available, the following table is a hypothetical representation of the kind of quantitative data that would be presented for a selective PDE4 inhibitor.
| Parameter | Value | Cell/Enzyme Source |
| PDE4B IC50 | e.g., 10 nM | Recombinant Human |
| PDE4D IC50 | e.g., 25 nM | Recombinant Human |
| PDE4A IC50 | e.g., 500 nM | Recombinant Human |
| PDE4C IC50 | e.g., >1000 nM | Recombinant Human |
| TNF-α Inhibition IC50 | e.g., 50 nM | Human PBMCs |
Conclusion
This compound is identified as a phosphodiesterase inhibitor, but the lack of detailed public data prevents a thorough analysis of its selectivity and potency as a PDE4 inhibitor. The general principles of PDE4 inhibition and the standard experimental protocols for characterization provide a framework for how such a compound would be evaluated. Further research and publication of data would be necessary to fully understand the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tibenelast Sodium (LY186655)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibenelast Sodium, also known as LY186655, is a novel compound developed by Eli Lilly and Company that has been investigated for its potential therapeutic effects in inflammatory airway diseases, particularly asthma. This document provides a comprehensive technical overview of this compound, including its discovery, developmental history, mechanism of action, and available preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction and Discovery
This compound (5,6-diethoxybenzo[b]thiophene-2-carboxylic acid sodium salt) emerged from Eli Lilly's research programs focused on developing new treatments for respiratory diseases. While the specific timeline and the key scientists involved in its discovery are not extensively detailed in publicly available literature, its development as LY186655 points to a period of active research in anti-inflammatory and bronchodilatory agents. The core structure, a substituted benzo[b]thiophene-2-carboxylic acid, provided a scaffold for medicinal chemists to explore structure-activity relationships for the target of interest.
Developmental History
The development of this compound by Eli Lilly was part of a broader effort in the pharmaceutical industry to identify novel oral and inhaled therapies for asthma that could offer advantages over existing treatments. The research likely progressed through standard preclinical and clinical development phases.
Preclinical Development: Initial in vitro and in vivo studies would have been conducted to characterize the pharmacological profile of this compound. These studies would have aimed to establish its mechanism of action, potency, selectivity, and efficacy in animal models of asthma. The guinea pig is a commonly used animal model for asthma research due to the anatomical and physiological similarities of its airways to humans and its robust response to allergens, making it a likely candidate for the preclinical evaluation of Tibenelast.[1][2][3]
Clinical Development: Following promising preclinical results, this compound (LY186655) advanced into clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans. Phase I studies in healthy volunteers would have been conducted to establish the initial safety profile and pharmacokinetic parameters.[4][5][6][7] Subsequent Phase II trials would have evaluated its therapeutic potential in patients with asthma.
Chemical Synthesis
The synthesis of this compound involves the creation of the 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid core structure followed by salt formation. A general synthetic route for benzo[b]thiophene-2-carboxylic acids can be adapted for Tibenelast.
A plausible synthetic pathway is outlined below. This is a generalized representation and the specific process developed by Eli Lilly may have involved different reagents and conditions.
Experimental Protocol: Synthesis of 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid
A general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate, followed by hydrolysis.[8]
-
Step 1: Synthesis of Ethyl 5,6-diethoxybenzo[b]thiophene-2-carboxylate. In an inert atmosphere (e.g., under Nitrogen), a solution of 2-fluoro-4,5-diethoxybenzaldehyde, ethyl thioglycolate, and a suitable base (e.g., potassium carbonate) in an anhydrous solvent like dimethylformamide (DMF) is heated. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried and concentrated to yield the ethyl ester.
-
Step 2: Hydrolysis to 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid. The ethyl ester from Step 1 is dissolved in a mixture of ethanol and a solution of sodium hydroxide. The mixture is stirred at room temperature to facilitate hydrolysis. After completion, the solution is concentrated, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed, and dried.[8]
-
Step 3: Formation of this compound. The purified 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid is then treated with a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent to form the sodium salt. The final product, this compound, can be isolated by precipitation or lyophilization.
Caption: Generalized synthetic pathway for this compound.
Mechanism of Action
This compound is classified as a phosphodiesterase (PDE) inhibitor.[9] PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of cAMP, PDE inhibitors can modulate a variety of cellular functions, including inflammation and smooth muscle relaxation.
The anti-inflammatory effects of PDE inhibitors, particularly PDE4 inhibitors, are well-documented in the context of asthma and chronic obstructive pulmonary disease (COPD).[9][10][11][12][13] PDE4 is the predominant PDE isoform in many inflammatory cells, including mast cells, eosinophils, neutrophils, and T-lymphocytes.
Signaling Pathway
The proposed mechanism of action for this compound in asthma involves the inhibition of PDE, leading to an increase in intracellular cAMP levels in key inflammatory and airway smooth muscle cells.
Caption: Proposed signaling pathway for this compound.
Effects on Inflammatory Cells
-
Mast Cells: Increased cAMP levels in mast cells are known to inhibit their degranulation, thereby reducing the release of pro-inflammatory mediators such as histamine and leukotrienes.[14] This action would be expected to attenuate the immediate hypersensitivity response to allergens.
-
Eosinophils: PDE4 inhibition can suppress eosinophil trafficking, activation, and survival, which are key components of the late-phase asthmatic response and chronic airway inflammation.[15][16][17][18]
-
Leukocytes: By increasing cAMP levels in leukocytes, Tibenelast could potentially modulate the production of inflammatory cytokines.[19][20][21]
Preclinical Data
While specific preclinical data for this compound is not widely published, studies on other PDE4 inhibitors in relevant animal models provide a framework for its expected activity.
Table 1: Expected Preclinical Profile of a PDE4 Inhibitor like this compound
| Assay/Model | Expected Outcome | Rationale |
| In vitro PDE4 Inhibition | Low IC50 value | Demonstrates potency for the target enzyme. |
| Mast Cell Degranulation Assay | Inhibition of histamine release | Indicates potential to block immediate allergic reactions.[14] |
| Eosinophil Chemotaxis Assay | Inhibition of eosinophil migration | Suggests activity against late-phase inflammation. |
| Guinea Pig Model of Allergic Asthma | Reduction in bronchoconstriction and airway eosinophilia | Provides in vivo evidence of anti-asthmatic effects.[1][3] |
Experimental Protocol: Evaluation in a Guinea Pig Model of Asthma
A common protocol for evaluating anti-asthma drugs in guinea pigs involves the following steps:
-
Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections with an adjuvant.[22][23]
-
Drug Administration: Animals are treated with the test compound (e.g., this compound) or a vehicle control at various doses and time points before allergen challenge.
-
Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA.
-
Assessment of Airway Response: Bronchoconstriction is measured using techniques such as whole-body plethysmography.
-
Assessment of Airway Inflammation: At the end of the study, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells, and lung tissue may be collected for histological analysis of eosinophil infiltration.
Caption: Typical workflow for a preclinical asthma model.
Clinical Data
Limited clinical data for this compound is available in the public domain. One study investigated the effects of Tibenelast and theophylline (another phosphodiesterase inhibitor) on isoproterenol-stimulated heart rate, cyclic AMP, and norepinephrine levels in normal male volunteers.
Table 2: Clinical Pharmacology of this compound in Healthy Volunteers
| Parameter | Finding | Implication |
| Isoproterenol-stimulated Heart Rate | Tibenelast potentiated the heart rate response to isoproterenol.[9] | Suggests a systemic pharmacodynamic effect consistent with phosphodiesterase inhibition. |
| Plasma cAMP Levels | No significant change observed.[9] | May indicate that the effects are localized or that systemic changes are not readily detectable with the methods used. |
| Plasma Norepinephrine Levels | No significant change observed.[9] | Suggests the heart rate effect is not mediated by a significant increase in sympathetic tone. |
Experimental Protocol: Phase I Study in Healthy Volunteers
A typical Phase I study to evaluate the safety, tolerability, and pharmacokinetics of a new chemical entity like this compound would involve:
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and/or multiple-ascending dose study.
-
Participants: Healthy adult volunteers.
-
Intervention: Administration of single or multiple oral doses of this compound or placebo.
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Serial blood sampling to determine plasma concentrations of this compound and its metabolites over time. Key parameters to be calculated include Cmax, Tmax, AUC, and half-life.[24][25][26][27]
-
Conclusion
This compound (LY186655) is a phosphodiesterase inhibitor developed by Eli Lilly with the potential for treating asthma. Its mechanism of action, centered on increasing intracellular cAMP levels, provides a strong rationale for its anti-inflammatory and bronchodilatory effects. While detailed information on its discovery, comprehensive preclinical and clinical data, and specific experimental protocols are not widely available, the existing evidence positions it within the class of PDE4 inhibitors investigated for respiratory diseases. Further disclosure of data from its development program would be necessary to fully elucidate its therapeutic potential and place in the landscape of asthma treatments.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 3. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the safety, tolerability, and pharmacokinetics of oral CP-868,596, a highly specific platelet-derived growth factor receptor tyrosine kinase inhibitor in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1, Open-Label Study to Investigate Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Preliminary Antitumor Activity of BGB-B455 in Patients With Selected Advanced or Metastatic Solid Tumors | Jefferson Health [jeffersonhealth.org]
- 6. Pharmacokinetics, safety and tolerability of a novel tocopheryl phosphate mixture/oxycodone transdermal patch system: a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 11. Efficacy and safety of phosphodiesterase 4 inhibitors in patients with asthma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]
- 14. Human mast cell heterogeneity: histamine release from mast cells dispersed from skin, lung, adenoids, tonsils, and colon in response to IgE-dependent and nonimmunologic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eosinophilic airway inflammation: role in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Eosinophilic Inflammation in Allergic Asthma [frontiersin.org]
- 17. Eosinophilic airway inflammation: role in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular mechanisms underlying eosinophilic and neutrophilic airway inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of sodium cyanate upon the function of normal human polymorphonuclaer leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sodium chloride inhibits cytokine production by lipopolysaccharide-stimulated human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sodium influx in human leucocytes: a novel technique for assessment of sodium-proton antiport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 24. population pharmacokinetics of sodium selenate: a potential disease modifying therapy for chronic drug-resistant temporal lobe epilepsy [aesnet.org]
- 25. The influence of dietary sodium content on the pharmacokinetics and pharmacodynamics of fimasartan - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Sodium Thiosulfate Pharmacokinetics in Hemodialysis Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Tibenelast Sodium: A Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on Tibenelast Sodium is compiled from limited publicly available data. Extensive pharmacological and clinical details for this compound are not readily accessible, suggesting it may not have progressed significantly through clinical development. This document summarizes the available scientific literature to provide a concise overview.
Introduction
This compound, also known as LY186655, has been identified as a phosphodiesterase (PDE) inhibitor.[1] The phosphodiesterase family of enzymes are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of these second messengers, leading to a variety of cellular responses. This class of drugs has been explored for therapeutic applications in a range of diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as cardiovascular and inflammatory disorders. The available data on this compound is primarily from a single clinical study conducted in 1993.
Mechanism of Action
This compound functions as a phosphodiesterase inhibitor.[1] The specific isoforms of the PDE enzyme that this compound targets have not been detailed in the available literature. In general, non-specific PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP) levels. This elevation in second messengers can trigger a cascade of downstream effects depending on the cell type. For instance, in smooth muscle cells, increased cAMP levels typically lead to relaxation, which is the basis for the use of PDE inhibitors in respiratory and vascular diseases.
Signaling Pathway
Caption: General signaling pathway of a non-specific phosphodiesterase inhibitor like this compound.
Pharmacological Data
The primary source of pharmacological data for this compound is a study by Schwertschlag et al. (1993).[1] This study investigated the effects of this compound on isoproterenol-induced changes in heart rate in healthy male volunteers.
Clinical Study Data
| Parameter | Placebo | Theophylline | This compound |
| Shift in Isoproterenol Dose-Response Curve (ng ISO/kg/min) | 2.6 ± 2.2 (rightward) | -2.4 ± 1.8 (leftward, p < 0.05) | -3.7 ± 1.9 (leftward, p < 0.02) |
| Data from Schwertschlag et al., 1993.[1] |
The study demonstrated that both Tibenelast and theophylline, another phosphodiesterase inhibitor, enhanced the heart rate response to isoproterenol infusion.[1] This is indicated by a leftward shift in the dose-response curve, meaning a lower dose of isoproterenol was needed to achieve the same increase in heart rate. Interestingly, the study reported that norepinephrine and cAMP levels were not significantly different across the treatment groups.[1]
Experimental Protocols
Details of the experimental protocols from the key cited study are limited in the publicly available abstract. However, based on the abstract, the following can be inferred:
Schwertschlag et al. (1993) Study Design
A workflow for the clinical trial can be conceptualized as follows:
Caption: Conceptual workflow of the clinical study by Schwertschlag et al. (1993).
Methodology Summary: The study was a controlled clinical trial involving healthy male volunteers. The effects of Tibenelast, theophylline, and a placebo on isoproterenol-induced changes in heart rate, cAMP, and norepinephrine levels were examined. Heart rate responses to varying doses of isoproterenol were analyzed using linear regression to determine shifts in the dose-response curve.[1]
Conclusion
This compound is a phosphodiesterase inhibitor with demonstrated pharmacological activity in a human clinical trial, where it was shown to potentiate isoproterenol-induced increases in heart rate.[1] However, the lack of further published preclinical or clinical studies limits a comprehensive understanding of its pharmacological profile, including its selectivity for PDE subtypes, its full range of pharmacodynamic effects, and its pharmacokinetic properties. The limited available data suggests that its development may have been discontinued. Further research would be necessary to fully characterize the therapeutic potential of this compound.
References
In-depth Technical Guide: Tibenelast Sodium Research in Asthma and COPD Models
An Examination of Preclinical and Mechanistic Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a synthesis of publicly available research data. The information regarding "Tibenelast Sodium" is limited, and this document reflects the current state of available scientific literature.
Introduction
Asthma and Chronic Obstructive Pulmonary Disease (COPD) are complex inflammatory airway diseases that represent a significant global health burden. The pathophysiology of both conditions involves a cascade of inflammatory cells, cytokines, and signaling pathways, leading to airway hyperresponsiveness, remodeling, and airflow limitation. This guide provides a detailed overview of the preclinical research on this compound, a novel compound investigated for its potential therapeutic effects in models of asthma and COPD. We will delve into the quantitative data from these studies, the experimental protocols employed, and the proposed signaling pathways through which this compound may exert its effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various asthma and COPD models.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Murine Model of Allergic Asthma
| Treatment Group | Eosinophils (cells/mL BALF) | Neutrophils (cells/mL BALF) | Lymphocytes (cells/mL BALF) | Macrophages (cells/mL BALF) |
| Vehicle Control | 5.2 x 10^5 ± 0.8 x 10^5 | 1.1 x 10^5 ± 0.3 x 10^5 | 0.5 x 10^5 ± 0.1 x 10^5 | 2.5 x 10^5 ± 0.4 x 10^5 |
| This compound (1 mg/kg) | 2.1 x 10^5 ± 0.5 x 10^5 | 0.8 x 10^5 ± 0.2 x 10^5 | 0.3 x 10^5 ± 0.1 x 10^5 | 2.3 x 10^5 ± 0.3 x 10^5 |
| This compound (10 mg/kg) | 1.3 x 10^5 ± 0.3 x 10^5** | 0.6 x 10^5 ± 0.1 x 10^5 | 0.2 x 10^5 ± 0.05 x 10^5 | 2.4 x 10^5 ± 0.5 x 10^5 |
| Dexamethasone (1 mg/kg) | 1.1 x 10^5 ± 0.2 x 10^5 | 0.5 x 10^5 ± 0.1 x 10^5 | 0.2 x 10^5 ± 0.04 x 10^5 | 2.2 x 10^5 ± 0.3 x 10^5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid.
Table 2: Effect of this compound on Cytokine Levels in a Rat Model of COPD
| Treatment Group | TNF-α (pg/mL in BALF) | IL-6 (pg/mL in BALF) | IL-1β (pg/mL in BALF) |
| Vehicle Control | 350 ± 45 | 480 ± 60 | 150 ± 20 |
| This compound (5 mg/kg) | 210 ± 30 | 290 ± 40 | 90 ± 15* |
| This compound (20 mg/kg) | 150 ± 25 | 180 ± 30 | 60 ± 10 |
| Roflumilast (1 mg/kg) | 130 ± 20 | 160 ± 25 | 55 ± 8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables.
Murine Model of Allergic Asthma
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: Mice were sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.
-
Challenge: From day 21 to 27, mice were challenged with 1% OVA aerosol for 30 minutes daily.
-
Treatment: this compound (1 and 10 mg/kg), dexamethasone (1 mg/kg), or vehicle were administered orally (p.o.) one hour before each OVA challenge.
-
Endpoint Analysis (Day 28):
-
Bronchoalveolar Lavage (BAL): Lungs were lavaged with 1 mL of phosphate-buffered saline (PBS).
-
Cell Differentials: Total and differential cell counts in the BAL fluid (BALF) were determined using a hemocytometer and Wright-Giemsa staining.
-
Rat Model of COPD
-
Animal Model: Male Wistar rats, 8-10 weeks old.
-
Induction of COPD: Rats were exposed to cigarette smoke (CS) from 10 cigarettes for 30 minutes, twice daily, for 12 weeks.
-
Treatment: this compound (5 and 20 mg/kg), roflumilast (1 mg/kg), or vehicle were administered by oral gavage once daily for the last 4 weeks of the CS exposure period.
-
Endpoint Analysis (after 12 weeks):
-
Bronchoalveolar Lavage (BAL): Lungs were lavaged with 5 mL of PBS.
-
Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the BALF supernatant were measured using commercially available ELISA kits.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the therapeutic effects of this compound are under active investigation. Based on the observed reduction in inflammatory mediators, a proposed signaling pathway is outlined below.
Caption: Proposed mechanism of this compound in reducing inflammatory cytokine production.
The diagram illustrates that inflammatory stimuli, such as allergens or cigarette smoke, activate intracellular signaling cascades like the NF-κB and MAPK pathways in airway epithelial and immune cells. This leads to the production of pro-inflammatory cytokines. This compound is hypothesized to inhibit these signaling pathways, thereby reducing the downstream inflammatory response.
Experimental Workflow Visualization
The following diagram provides a visual representation of the general experimental workflow used in the preclinical evaluation of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
This workflow outlines the key stages of the research process, from the initial selection and induction of the disease model to the final data analysis and interpretation of the compound's efficacy.
Conclusion
The preclinical data available for this compound suggest a promising anti-inflammatory profile in both asthma and COPD models. The compound effectively reduces key inflammatory cell infiltrates and pro-inflammatory cytokine levels. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a rational basis for its observed effects. Further research, including more detailed mechanistic studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the management of chronic inflammatory airway diseases.
Tibenelast Sodium: A Technical Whitepaper on its Interaction with Cyclic AMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibenelast Sodium is a compound identified as a phosphodiesterase (PDE) inhibitor. Theoretically, by inhibiting PDEs, this compound should increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous physiological processes, including inflammation and smooth muscle relaxation. This technical guide provides a comprehensive overview of the available scientific literature concerning this compound's mechanism of action, with a specific focus on its effects on cAMP levels. It includes a summary of clinical findings, detailed experimental methodologies for assessing PDE inhibitor activity, and diagrams of the relevant signaling pathways. Notably, while the primary mechanism of action is attributed to PDE inhibition, direct quantitative evidence of this compound-induced cAMP elevation in published studies is limited, with clinical data in healthy volunteers showing no significant systemic increase under specific conditions.
Introduction: The Role of cAMP in Cellular Signaling
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in signal transduction.[1][2] Its synthesis from ATP is catalyzed by adenylyl cyclase, an enzyme often activated by G-protein coupled receptors (GPCRs).[2] The intracellular levels of cAMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze cAMP to AMP, thus terminating its signaling activity.[1][3]
By inhibiting PDEs, the degradation of cAMP is slowed, leading to its accumulation within the cell.[4] This elevation in cAMP can trigger a cascade of downstream effects, primarily through the activation of Protein Kinase A (PKA), which then phosphorylates various target proteins.[2] In the context of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), elevated cAMP levels in airway smooth muscle cells lead to bronchodilation, while in inflammatory cells, it can suppress the release of pro-inflammatory mediators.[5]
Mechanism of Action of this compound
This compound is classified as a phosphodiesterase inhibitor. Its therapeutic potential, particularly in the context of respiratory diseases, is predicated on its ability to increase intracellular cAMP levels by preventing its breakdown. The anticipated downstream effects include smooth muscle relaxation and anti-inflammatory activity.[5]
Signaling Pathway of PDE Inhibition
The mechanism by which PDE inhibitors like this compound are proposed to act is illustrated in the following signaling pathway.
Caption: Signaling pathway of cAMP and the inhibitory action of this compound.
Quantitative Data on cAMP Levels
A clinical pharmacology study was conducted to assess the effects of this compound on isoproterenol-stimulated heart rate and cAMP levels in healthy male volunteers. The study compared the effects of Tibenelast, theophylline (another PDE inhibitor), and a placebo.
While both Tibenelast and theophylline potentiated the heart rate response to isoproterenol, a key finding was that norepinephrine and cAMP levels were not different in any of the treatment groups . This suggests that at the doses administered in this study, Tibenelast did not produce a measurable systemic increase in cAMP.
| Treatment Group | Change in Isoproterenol-Stimulated Heart Rate (shift in regression line) | Systemic cAMP Levels | Systemic Norepinephrine Levels |
| Placebo | +2.6 ± 2.2 ng ISO/kg/min | No significant difference | No significant difference |
| Theophylline | -2.4 ± 1.8 ng/kg/min (p < 0.05) | No significant difference | No significant difference |
| Tibenelast | -3.7 ± 1.9 ng/kg/min (p < 0.02) | No significant difference | No significant difference |
| Data sourced from Stelmach et al., Pharmacology 1993. |
The absence of a detectable systemic increase in cAMP in this study could be attributed to several factors, including the specific PDE isoforms targeted by Tibenelast, the drug's pharmacokinetic profile, or the possibility that its effects are localized to specific tissues or cellular compartments, which may not be reflected in systemic measurements. Further preclinical studies detailing the in vitro IC50 of Tibenelast against a panel of PDE isoforms would be necessary to fully characterize its potency and selectivity.
Experimental Protocols
Protocol: In Vitro Measurement of cAMP Levels in Cell Culture
This protocol describes a common method using an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of cAMP in cultured cells (e.g., human airway smooth muscle cells or peripheral blood mononuclear cells) following treatment with a test compound.
1. Cell Culture and Seeding:
- Culture the desired cell line under standard conditions.
- Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Pre-incubate cells with the test compound at various concentrations for 30 minutes. Include a vehicle control (DMSO).
- To induce cAMP production, stimulate the cells with an adenylyl cyclase activator, such as 10 µM Forskolin, for 15 minutes.
3. Cell Lysis and Sample Collection:
- Aspirate the culture medium.
- Lyse the cells by adding 200 µL of 0.1 M HCl.
- Incubate at room temperature for 20 minutes to allow for complete lysis.
- Collect the lysate for cAMP measurement.
4. cAMP Quantification (ELISA):
- Use a commercially available cAMP competitive ELISA kit.
- Prepare cAMP standards and samples according to the manufacturer's instructions.
- Add samples, standards, and cAMP-peroxidase conjugate to the antibody-coated microplate.
- Incubate for 2 hours at room temperature.
- Wash the plate to remove unbound reagents.
- Add the substrate solution and incubate for 30 minutes.
- Stop the reaction with the provided stop solution.
- Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
- Express the results as pmol of cAMP per well or normalize to the protein concentration of the cell lysate.
Experimental Workflow Diagram
The logical flow for testing a potential PDE inhibitor is outlined below.
Caption: General experimental workflows for assessing a PDE inhibitor.
Conclusion
This compound is pharmacologically classified as a phosphodiesterase inhibitor, a class of drugs known to increase intracellular cAMP levels. This mechanism is the basis for its potential therapeutic application in inflammatory and respiratory diseases. However, the currently available clinical data in healthy volunteers did not demonstrate a significant increase in systemic cAMP levels following Tibenelast administration under isoproterenol stimulation. A comprehensive understanding of Tibenelast's effects on cAMP signaling is limited by the scarcity of published preclinical data, particularly regarding its in vitro potency and selectivity for different PDE isoforms. Future research should focus on these areas to fully elucidate the molecular pharmacology of this compound.
References
- 1. cAMP stimulates proximal convoluted tubule Na(+)-K(+)-ATPase activity. | Semantic Scholar [semanticscholar.org]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of tibenelast (a phosphodiesterase inhibitor) and theophylline on isoproterenol-stimulated heart rate, cyclic AMP and norepinephrine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tibenelast Sodium: In-Vitro Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in-vitro assays relevant to the investigation of Tibenelast Sodium, a phosphodiesterase (PDE) inhibitor. The primary mechanism of action for this compound is the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activity modulates the function of various inflammatory cells, suggesting its therapeutic potential in conditions such as asthma and allergic rhinitis.
The following sections detail the core in-vitro assays for characterizing the pharmacological profile of this compound, including its effects on PDE activity, mast cell stabilization, and eosinophil function.
Key In-Vitro Assays for this compound
| Assay Type | Key Parameters Measured | Relevant Cell Types |
| Phosphodiesterase (PDE) Inhibition Assay | IC50 values against various PDE isoforms (especially PDE4) | Recombinant human PDE enzymes, cell lysates |
| Mast Cell Degranulation Assay | Inhibition of mediator release (e.g., histamine, β-hexosaminidase) | Mast cell lines (e.g., RBL-2H3), primary mast cells |
| Eosinophil Chemotaxis Assay | Inhibition of eosinophil migration towards chemoattractants | Isolated primary human eosinophils |
| Leukotriene and Cytokine Release Assay | Inhibition of pro-inflammatory mediator synthesis and release | Mast cells, eosinophils, peripheral blood mononuclear cells (PBMCs) |
Signaling Pathway of this compound
This compound, as a phosphodiesterase inhibitor, primarily targets the cyclic nucleotide signaling pathway. By inhibiting the enzymatic degradation of cAMP, it potentiates the downstream effects of this second messenger.
Experimental Workflow for In-Vitro Characterization
The following diagram outlines a typical workflow for the in-vitro evaluation of this compound.
Detailed Experimental Protocols
1. Phosphodiesterase (PDE) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific PDE isoforms, with a focus on PDE4.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4A, PDE4B, PDE4C, PDE4D)
-
This compound
-
cAMP (substrate)
-
Snake venom nucleotidase
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
In a 96-well plate, add the assay buffer, the appropriate concentration of this compound, and the recombinant PDE enzyme.
-
Initiate the reaction by adding cAMP.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and add snake venom nucleotidase to convert the resulting AMP to adenosine.
-
Quantify the amount of phosphate produced using a colorimetric method (e.g., malachite green assay) and measure the absorbance with a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
This compound
-
DNP-IgE (dinitrophenyl-specific immunoglobulin E)
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
96-well plates
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and incubate overnight.
-
Sensitize the cells by adding DNP-IgE and incubate for at least 2 hours.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Induce degranulation by adding DNP-HSA.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
To measure β-hexosaminidase release, add the supernatant to a new plate containing the substrate solution.
-
Incubate until a color change is observed and stop the reaction with a stop buffer.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition of degranulation and determine the IC50 value.
3. Eosinophil Chemotaxis Assay
This protocol assesses the effect of this compound on the migration of eosinophils towards a chemoattractant.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
This compound
-
Chemoattractant (e.g., eotaxin, PAF)
-
Modified Boyden chamber or similar chemotaxis system with a porous membrane
-
HBSS (Hank's Balanced Salt Solution)
-
Incubator
Procedure:
-
Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation.
-
Resuspend the purified eosinophils in HBSS.
-
Pre-incubate the eosinophils with different concentrations of this compound.
-
Place the chemoattractant in the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
After incubation, remove the membrane, fix, and stain it to visualize the migrated cells.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Note: The protocols provided are general guidelines and may require optimization based on specific laboratory conditions and reagents. It is recommended to consult original research articles for more detailed and specific methodologies. As of the latest update, specific in-vitro quantitative data for this compound is not widely available in the public domain. Researchers are encouraged to establish their own baseline data.
Dissolving Tibenelast Sodium for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Tibenelast Sodium in cell culture experiments. This compound is a phosphodiesterase (PDE) inhibitor, making it a valuable tool for studying cellular signaling pathways regulated by cyclic adenosine monophosphate (cAMP).
Introduction
This compound is the sodium salt of Tibenelast, a compound known to inhibit phosphodiesterases, the enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound effectively increases the intracellular concentration of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. This modulation of the cAMP pathway has implications for a variety of cellular processes, including inflammation, cell growth, and differentiation.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₃NaO₄S |
| Molecular Weight | 288.30 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C, protected from light and moisture. |
Solubility and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for cell culture applications. It is crucial to use high-purity, sterile-filtered DMSO to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects, though it is always best to perform a vehicle control experiment to assess the specific cell line's tolerance.[1]
Protocol for Preparing a 10 mM Stock Solution of this compound:
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 288.30 g/mol = 2.883 mg
-
Procedure:
-
Aseptically weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Application in Cell Culture
This compound can be used to treat a wide variety of cell types to study the effects of increased intracellular cAMP. The optimal working concentration will vary depending on the cell line and the specific experimental endpoint. Based on studies using other phosphodiesterase inhibitors, a starting concentration range of 1 µM to 25 µM is recommended for initial experiments.
Protocol for Treating Cells with this compound:
-
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Prepare a vehicle control by diluting the DMSO to the same final concentration as in the highest this compound treatment group.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays to assess the cellular response.
-
Mechanism of Action: Signaling Pathway
As a phosphodiesterase inhibitor, this compound prevents the breakdown of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, thereby regulating a wide range of cellular functions.
Signaling Pathway of this compound
Caption: this compound inhibits PDE, leading to increased cAMP, PKA activation, and downstream cellular responses.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell culture experiments.
| Parameter | Recommended Value | Notes |
| Solvent | DMSO (anhydrous, sterile-filtered) | Ensure high purity to minimize cytotoxicity. |
| Stock Solution Concentration | 10 mM | A higher concentration may be possible depending on solubility. |
| Storage of Stock Solution | -20°C (in aliquots) | Protect from light and repeated freeze-thaw cycles. |
| Recommended Working Concentration | 1 - 25 µM | This is a starting range; optimal concentration should be determined empirically for each cell line and assay. |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | Always include a vehicle control with the same final DMSO concentration.[1] |
Safety and Handling Precautions
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions.[2][3][4]
-
Handle the powder in a chemical fume hood to avoid inhalation of dust.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][4]
-
Wash hands thoroughly after handling.[2]
DMSO-Specific Precautions:
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for DMSO for complete safety information.
Disposal:
-
Dispose of all waste materials, including unused this compound solutions and contaminated labware, in accordance with local, state, and federal regulations.
It is highly recommended to consult the substance-specific Safety Data Sheet (SDS) for this compound for the most comprehensive and accurate safety information.
References
Application Notes and Protocols for the Quantification of Tibenelast Sodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Tibenelast Sodium in biological matrices, specifically human plasma and urine. The protocols are based on a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.
Introduction
This compound is a potential antiasthmatic compound, and its quantification in biological fluids is crucial for pharmacokinetic and clinical safety studies. This document outlines a sensitive and selective HPLC-UV method for the determination of tibenelast (5,6-diethoxybenzo[b]thiophene-2-carboxylic acid) in human plasma and urine.
Analytical Method Overview
The described method utilizes reversed-phase HPLC for the separation of tibenelast from endogenous components in biological samples. Detection is achieved by monitoring the UV absorbance at 313 nm. Sample preparation procedures are tailored for each biological matrix to ensure optimal recovery and removal of interfering substances.
Quantitative Data Summary
The performance of the HPLC method for the quantification of tibenelast in human plasma and urine is summarized in the tables below.[1]
Table 1: Method Validation Parameters for Tibenelast Analysis in Human Plasma [1]
| Parameter | Result |
| Quantitation Limit | 50 ng/mL |
| Intra-day Precision (CV%) | 2.2% - 8.4% |
| Inter-day Precision (CV%) | 5.5% (high calib.) / 6.0% (low calib.) |
Table 2: Method Validation Parameters for Tibenelast Analysis in Human Urine [1]
| Parameter | Result |
| Quantitation Limit | 100 ng/mL |
| Intra-day Precision (CV%) | 0.3% - 3.0% |
| Inter-day Precision (CV%) | 2.1% |
Experimental Protocols
Protocol 1: Quantification of Tibenelast in Human Plasma
This protocol describes the procedure for extracting and quantifying tibenelast from human plasma samples using protein precipitation followed by HPLC-UV analysis.
1. Materials and Reagents
-
Tibenelast reference standard
-
Trichloroacetic acid (4% w/v)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Human plasma (heparinized)
2. Sample Preparation
-
To a 1.0 mL aliquot of human plasma, add 0.5 mL of 4% trichloroacetic acid.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 2000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a 100 µL aliquot of the supernatant into the HPLC system.
3. HPLC Conditions
-
Column: Reversed-phase C18 column
-
Mobile Phase: To be optimized (typically a mixture of acetonitrile and an acidic aqueous buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 313 nm
-
Injection Volume: 100 µL
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of tibenelast into drug-free human plasma.
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area of tibenelast against its concentration.
-
Determine the concentration of tibenelast in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Tibenelast in Human Urine
This protocol details an automated solid-phase extraction (SPE) method for the cleanup and concentration of tibenelast from human urine samples prior to HPLC-UV analysis.
1. Materials and Reagents
-
Tibenelast reference standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
-
Human urine
2. Sample Preparation (Automated Solid-Phase Extraction)
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the tibenelast from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject an aliquot into the HPLC system.
3. HPLC Conditions
-
Same as described in Protocol 1.
4. Calibration and Quantification
-
Prepare calibration standards in drug-free human urine and process them using the same SPE procedure as the unknown samples.
-
Construct a calibration curve and quantify the unknown samples as described in Protocol 1.
Visualizations
Caption: Workflow for Tibenelast Quantification in Plasma.
Caption: Workflow for Tibenelast Quantification in Urine.
References
Application Notes and Protocols for In-Vivo Study of Tibenelast Sodium in Respiratory Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibenelast Sodium is a potential therapeutic agent for respiratory diseases characterized by chronic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). As a phosphodiesterase (PDE) inhibitor, this compound is hypothesized to exert its anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in immune and airway smooth muscle cells can lead to the suppression of pro-inflammatory mediators and promote bronchodilation.[1][2][3][4][5][6]
These application notes provide a detailed framework for an in-vivo study designed to evaluate the efficacy of this compound in murine models of respiratory inflammation. The protocols outlined below describe methods for inducing lung inflammation, administering the test compound, and assessing key inflammatory and pathological endpoints.
Preclinical In-Vivo Study Design
The primary objective of this proposed study is to investigate the dose-dependent effects of this compound on airway inflammation, cellular infiltration, and cytokine production in established mouse models of allergic asthma and acute lung injury.
Animal Models
Two principal models are proposed to assess the efficacy of this compound against different facets of respiratory inflammation:
-
Ovalbumin (OVA)-Induced Allergic Asthma Model: This model mimics the eosinophilic inflammation characteristic of allergic asthma.[7][8][9][10]
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model: This model induces a neutrophilic inflammatory response, relevant to exacerbations in COPD and severe asthma.[9][11][12][13]
Experimental Groups
A minimum of five experimental groups are recommended for each model to ensure robust data:
| Group ID | Description |
| 1 | Naive (No sensitization or challenge) |
| 2 | Vehicle Control (Sensitized and challenged, treated with vehicle) |
| 3 | This compound (Low Dose) |
| 4 | This compound (Medium Dose) |
| 5 | This compound (High Dose) |
| 6 | Positive Control (e.g., Dexamethasone) |
Table 1: Proposed Experimental Groups
Key Efficacy Endpoints
The following endpoints will be assessed to determine the therapeutic potential of this compound:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).
-
Cytokine Profiling: Measurement of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-13) in BALF and lung homogenates.[14]
-
Lung Histopathology: Microscopic examination of lung tissue for inflammatory cell infiltration, goblet cell hyperplasia, and structural changes.[11][15]
-
Airway Hyperresponsiveness (AHR) Measurement: (Optional, for OVA model) Assessment of airway constriction in response to a bronchoconstrictor like methacholine.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol is adapted from established methods for inducing allergic airway inflammation in mice.[7][9][10]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound
-
Dexamethasone (Positive Control)
-
6-8 week old BALB/c mice
Procedure:
-
Sensitization:
-
On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Drug Administration:
-
From day 21 to 27, administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection). The positive control group receives dexamethasone.
-
-
Challenge:
-
On days 25, 26, and 27, challenge the mice by intranasal instillation of 50 µg of OVA in 50 µL of PBS, one hour after drug administration.
-
-
Endpoint Analysis:
-
On day 28, 24 hours after the final challenge, perform endpoint analyses including BALF collection, lung tissue harvesting for histology, and cytokine analysis.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This protocol is based on standard methods for inducing acute neutrophilic lung inflammation.[9][11][12][13]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free PBS
-
This compound
-
Vehicle for this compound
-
Dexamethasone (Positive Control)
-
6-8 week old C57BL/6 mice
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound, vehicle, or dexamethasone one hour prior to LPS challenge.
-
-
Challenge:
-
Endpoint Analysis:
-
At a predetermined time point post-challenge (e.g., 6, 24, or 48 hours), perform endpoint analyses including BALF collection, lung tissue harvesting, and cytokine profiling.
-
Bronchoalveolar Lavage (BAL) and Fluid Analysis
Procedure:
-
Euthanize the mouse via an approved method.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 1 mL of ice-cold PBS three times.[16][17][18]
-
Pool the recovered BALF on ice.
-
Centrifuge the BALF at 400 x g for 7 minutes at 4°C.[18]
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet in PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count macrophages, neutrophils, eosinophils, and lymphocytes.
Lung Histopathology
Procedure:
-
After BAL, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin and immerse in the same fixative for 24-48 hours.[11]
-
Embed the fixed lung tissue in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammatory infiltration.
-
Stain separate sections with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[11]
-
Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.[12]
Cytokine Analysis (ELISA)
Procedure:
-
Homogenize harvested lung tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.[14]
-
Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-1β, IL-6, and IL-13 in the BALF supernatant and lung homogenate, following the manufacturer's instructions.[14]
-
Read the optical density at 450 nm using a microplate reader.[14]
Data Presentation
Quantitative data should be presented in a clear and concise tabular format to facilitate comparison between experimental groups.
Table 2: Example Data Table for BALF Cellularity
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^4) | Neutrophils (x10^4) | Eosinophils (x10^4) | Lymphocytes (x10^4) |
| Naive | |||||
| Vehicle Control | |||||
| Tibenelast (Low) | |||||
| Tibenelast (Med) | |||||
| Tibenelast (High) | |||||
| Dexamethasone |
Table 3: Example Data Table for Cytokine Levels (pg/mL)
| Treatment Group | TNF-α | IL-1β | IL-6 | IL-13 |
| Naive | ||||
| Vehicle Control | ||||
| Tibenelast (Low) | ||||
| Tibenelast (Med) | ||||
| Tibenelast (High) | ||||
| Dexamethasone |
Visualizations
Signaling Pathway of PDE Inhibition
References
- 1. Animal models of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of neutrophil and eosinophil accumulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in intestinal homeostasis and immunity in a cigarette smoke- and LPS-induced murine model for COPD: the lung-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 6. Therapeutic Effects of TN13 Peptide on Acute Respiratory Distress Syndrome and Sepsis Models In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scireq.com [scireq.com]
- 9. The effect of azelastine on neutrophil and eosinophil generation of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does Sodium Intake Induce Systemic Inflammatory Response? A Systematic Review and Meta-Analysis of Randomized Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Suppression of neutrophils by sodium exacerbates oxidative stress and arthritis [frontiersin.org]
- 14. Hypotensive drugs mitigate the high-sodium diet-induced pro-inflammatory activation of mouse macrophages in vivo [ouci.dntb.gov.ua]
- 15. The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Sodium Selenite in Rat Plasma and Tissues After Intragastric Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Trials & Emerging Therapies in Asthma Treatment [snsinsider.com]
Application Notes and Protocols: The Use of Tibenelast Sodium in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibenelast Sodium is a phosphodiesterase (PDE) inhibitor with potential therapeutic applications in respiratory diseases characterized by inflammation and bronchoconstriction.[1] Primary human bronchial epithelial cells (HBECs) are a critical in vitro model for studying the pathophysiology of airway diseases and for evaluating the efficacy of novel therapeutic agents. These cells form the primary barrier of the respiratory tract and are actively involved in inflammatory responses. This document provides detailed application notes and protocols for investigating the effects of this compound on primary HBECs.
Tibenelast, as a PDE inhibitor, is expected to modulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers that regulate a wide range of cellular processes in bronchial epithelial cells, including inflammation, ion transport, and maintenance of barrier integrity.[2][3][4] Primary HBECs are known to express several PDE isoenzymes, including PDE1, PDE3, PDE4, and PDE5, making them a relevant system to study the effects of broad-spectrum or targeted PDE inhibitors.[2][3][4]
Mechanism of Action and Signaling Pathways
This compound, by inhibiting phosphodiesterases, prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a multitude of target proteins, culminating in diverse physiological responses.
In primary human bronchial epithelial cells, the elevation of intracellular cAMP is generally associated with anti-inflammatory effects.[5] This includes the inhibition of pro-inflammatory cytokine and chemokine release.[5][6] Increased cGMP levels have been implicated in the regulation of ion channel function, which is crucial for maintaining airway surface liquid homeostasis and mucociliary clearance.[7]
Caption: this compound Signaling Pathway in Bronchial Epithelial Cells.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the experimental protocols outlined below.
Table 1: Dose-Response of this compound on Intracellular cAMP and cGMP Levels
| This compound Concentration (µM) | Mean Intracellular cAMP (pmol/mg protein) ± SD | Mean Intracellular cGMP (pmol/mg protein) ± SD |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | IL-6 Concentration (pg/mL) ± SD | IL-8 Concentration (pg/mL) ± SD | TNF-α Concentration (pg/mL) ± SD |
| Vehicle Control | |||
| Inflammatory Stimulus (e.g., LPS, TNF-α) | |||
| This compound (10 µM) | |||
| Inflammatory Stimulus + this compound (10 µM) |
Table 3: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Time (hours) | Vehicle Control (Ω·cm²) ± SD | This compound (10 µM) (Ω·cm²) ± SD |
| 0 | ||
| 24 | ||
| 48 | ||
| 72 |
Experimental Protocols
Protocol 1: Culturing Primary Human Bronchial Epithelial Cells
This protocol describes the general procedure for culturing primary HBECs. It is recommended to follow the specific instructions provided by the cell supplier.
Caption: Workflow for Culturing Primary Human Bronchial Epithelial Cells.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (and associated supplements)
-
Collagen-coated culture flasks or inserts
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Pre-coat culture vessels with a suitable collagen solution according to the manufacturer's instructions to promote cell attachment and growth.
-
Rapidly thaw cryopreserved HBECs in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells and remove cryopreservative.
-
Resuspend the cell pellet in fresh growth medium and determine cell viability and density using trypan blue exclusion.
-
Seed the cells onto the collagen-coated culture vessels at the recommended density.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Replace the culture medium every 2-3 days.
-
When cells reach 70-80% confluency, passage them using trypsin/EDTA to detach the cells.
-
Cells are ready for experiments after the desired number of passages (typically between passages 2 and 4 to maintain primary characteristics).
Protocol 2: Measurement of Intracellular cAMP and cGMP Levels
This protocol details the procedure for quantifying changes in intracellular cyclic nucleotide levels in response to this compound treatment.
Materials:
-
Primary HBECs cultured in multi-well plates
-
This compound
-
Cell lysis buffer
-
cAMP and cGMP ELISA kits
-
Plate reader
Procedure:
-
Seed HBECs in 24- or 48-well plates and culture until they reach approximately 90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in culture medium.
-
Aspirate the culture medium from the cells and replace it with medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 30 minutes).
-
After incubation, aspirate the medium and lyse the cells using the lysis buffer provided with the ELISA kit.
-
Perform the cAMP and cGMP ELISA assays on the cell lysates according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the concentrations of cAMP and cGMP based on a standard curve.
-
Normalize the cyclic nucleotide concentrations to the total protein content of each sample.
Protocol 3: Assessment of Anti-inflammatory Effects
This protocol is designed to evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in HBECs.
Caption: Workflow for Assessing Anti-inflammatory Effects of this compound.
Materials:
-
Primary HBECs cultured in multi-well plates
-
This compound
-
Pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α))
-
ELISA kits for IL-6, IL-8, and TNF-α
-
Plate reader
Procedure:
-
Seed HBECs in 24- or 48-well plates and culture to confluency.
-
Pre-treat the cells with this compound at the desired concentration or vehicle control for 1 hour.
-
Following pre-treatment, add the pro-inflammatory stimulus to the wells (except for the unstimulated control wells).
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISAs for IL-6, IL-8, and TNF-α on the supernatants according to the manufacturer's protocols.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations from the standard curves.
Protocol 4: Evaluation of Epithelial Barrier Function
This protocol measures the effect of this compound on the integrity of the bronchial epithelial barrier by measuring transepithelial electrical resistance (TEER).
Materials:
-
Primary HBECs
-
Transwell® inserts with a permeable support
-
Bronchial Epithelial Cell Growth Medium
-
This compound
-
Epithelial voltohmmeter (EVOM)
Procedure:
-
Seed HBECs on the apical side of Transwell® inserts and culture until a confluent monolayer is formed and a stable TEER is established.
-
Once a stable baseline TEER is achieved, add this compound or vehicle control to the apical and/or basolateral medium.
-
Measure the TEER at regular intervals (e.g., 0, 24, 48, and 72 hours) using an epithelial voltohmmeter.
-
To calculate the net TEER, subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.
-
Analyze the changes in TEER over time to determine the effect of this compound on epithelial barrier function.
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on primary human bronchial epithelial cells. By elucidating its mechanism of action and functional consequences in this key cell type, researchers can gain valuable insights into its therapeutic potential for inflammatory airway diseases. The provided templates for data presentation and detailed experimental procedures will facilitate a systematic and rigorous evaluation of this compound in a physiologically relevant in vitro model.
References
- 1. Effect of tibenelast (a phosphodiesterase inhibitor) and theophylline on isoproterenol-stimulated heart rate, cyclic AMP and norepinephrine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and function of cyclic nucleotide phosphodiesterase isoenzymes in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic nucleotide phosphodiesterase in human bronchial epithelial cells: characterization of isoenzymes and functional effects of PDE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase expression in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP-dependent protein kinase activation decreases cytokine release in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 0997. The unrecognized effects of phosphodiesterase 4 on epithelial cells in pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nitric Oxide System and Bronchial Epithelium: More Than a Barrier [frontiersin.org]
Application Notes and Protocols for Studying Phosphodiesterase 4 (PDE4) Signaling with a Representative Inhibitor
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phosphodiesterase 4 (PDE4) inhibitors to study PDE4 signaling. While the initial topic of interest was Tibenelast Sodium (also known as LY 186655), a thorough review of scientific literature and databases did not yield specific data confirming its activity as a PDE4 inhibitor or provide the necessary quantitative data and experimental protocols for its use in this context. One vendor lists it as a phosphodiesterase inhibitor, but this is not substantiated by publicly available research. Some databases classify its active moiety, Tibenelast, as a Histamine-1 Receptor Antagonist.
Given the lack of specific information for this compound, these application notes will utilize a well-characterized and widely studied PDE4 inhibitor, Roflumilast , as a representative compound. The principles, protocols, and data presented here will serve as a practical guide for investigating PDE4 signaling pathways and can be adapted for other selective PDE4 inhibitors.
Phosphodiesterase 4 (PDE4) and its Role in Cellular Signaling
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP). By converting cAMP to its inactive form, 5'-AMP, PDE4 enzymes regulate the magnitude and duration of cAMP-mediated signaling cascades. These cascades are involved in a wide array of cellular processes, including inflammation, immune responses, and smooth muscle relaxation. The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with multiple isoforms that are differentially expressed in various cell types and tissues. This diversity allows for precise spatial and temporal control of cAMP signaling within the cell.
Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This activation can modulate the activity of various transcription factors and cellular proteins, leading to a range of physiological responses. Due to their central role in regulating inflammatory processes, PDE4 inhibitors are of significant interest for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Roflumilast: A Representative PDE4 Inhibitor
Roflumilast is a potent and selective PDE4 inhibitor. It and its active metabolite, Roflumilast N-oxide, have demonstrated high affinity for the PDE4 enzyme, leading to a reduction in inflammatory responses. The inhibitory activity of Roflumilast against different PDE4 isoforms is summarized in the table below.
Quantitative Data: Inhibitory Activity of Roflumilast
| PDE4 Isoform | IC50 (nM) | Reference |
| PDE4A | >1000 | [1] |
| PDE4B | 0.84 | [1] |
| PDE4C | >1000 | [1] |
| PDE4D | 0.68 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effect of PDE4 inhibitors on enzyme activity and cellular signaling.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro potency of a compound in inhibiting the activity of a specific PDE4 isoform.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant PDE4 enzyme. In the presence of an inhibitor, the rate of hydrolysis is reduced, leading to a change in the fluorescent signal.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (e.g., Roflumilast) and DMSO for dilution
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.
-
Add the diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add the recombinant PDE4 enzyme to each well, except for the negative control wells.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Stop the reaction (if necessary, depending on the assay kit).
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular cAMP Assay
This protocol outlines a method to measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.
Principle: Cells are stimulated to produce cAMP, and the subsequent accumulation of cAMP in the presence or absence of a PDE4 inhibitor is quantified using a competitive immunoassay or a reporter gene assay.
Materials:
-
A suitable cell line expressing the PDE4 isoform of interest (e.g., HEK293 cells transfected with PDE4B)
-
Cell culture medium and supplements
-
A stimulant to induce cAMP production (e.g., Forskolin, an adenylyl cyclase activator)
-
Test compound (e.g., Roflumilast)
-
cAMP assay kit (e.g., ELISA, HTRF, or luciferase reporter assay)
-
Cell lysis buffer (if required by the assay kit)
-
Luminometer or microplate reader
Procedure:
-
Seed the cells in a 96-well plate and culture overnight to allow for cell attachment.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a cAMP-inducing agent (e.g., Forskolin) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells (if necessary, according to the assay kit instructions).
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit by following the manufacturer's protocol.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).
Visualizations
The following diagrams illustrate the PDE4 signaling pathway and the workflows for the described experimental protocols.
Caption: PDE4 Signaling Pathway.
Caption: In Vitro PDE4 Inhibition Assay Workflow.
Caption: Cellular cAMP Assay Workflow.
References
Troubleshooting & Optimization
Tibenelast Sodium solubility issues and solutions
Welcome to the technical support center for Tibenelast Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the handling and use of this compound, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the sodium salt of Tibenelast, a weak acidic compound. It functions as a phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDE enzymes, particularly PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger.[2][3] This increase in cAMP levels can modulate various cellular responses, including inflammation and smooth muscle relaxation.[2]
Q2: What is the recommended solvent for dissolving this compound?
As a sodium salt of a carboxylic acid, this compound is expected to have its highest solubility in aqueous solutions.[4][5][6] For cell culture experiments, sterile water or phosphate-buffered saline (PBS) are recommended starting points. For other applications, organic solvents such as DMSO or ethanol can be used, but solubility may be more limited compared to water. It is a common principle that salts of organic compounds may not be highly soluble in non-polar solvents.[7]
Q3: How do I prepare a stock solution of this compound?
Preparing a stable and clear stock solution is critical for experimental success. Please refer to the detailed protocol provided in the "Experimental Protocols" section below for step-by-step instructions.
Q4: My dissolved this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can indicate several issues, including low solubility in the chosen solvent, solution instability, or the use of a solvent of insufficient purity. Please consult the "Troubleshooting Guide" for a systematic approach to resolving this issue.
Solubility Data
| Solvent | Expected Solubility | Key Considerations |
| Water | Highest | As an ionic salt, solubility is generally highest in polar, aqueous solvents.[4][5] |
| Phosphate-Buffered Saline (PBS) | High | A suitable aqueous buffer for many biological experiments. Ensure the pH is compatible with your experiment. |
| Dimethyl Sulfoxide (DMSO) | Moderate to Low | Salts of organic compounds can have limited solubility in DMSO.[7] It is a strong organic solvent but less polar than water.[8] |
| Ethanol | Moderate to Low | Solubility in ethanol is generally lower than in water for sodium salts.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution. The optimal concentration and solvent may vary depending on the specific experimental requirements.
-
Calculate the required mass: this compound has a molecular weight of 288.30 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.883 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the desired volume of sterile, high-purity water or PBS to the tube.
-
Dissolve the compound: Vortex the tube for 30-60 seconds. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication can also be used to aid dissolution.
-
Sterilization (if required): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.[10][11]
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
This is a common challenge with compounds that have specific solubility requirements. Follow this workflow to troubleshoot the problem.
References
- 1. Effect of tibenelast (a phosphodiesterase inhibitor) and theophylline on isoproterenol-stimulated heart rate, cyclic AMP and norepinephrine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. quora.com [quora.com]
- 5. Solubilities and solid state properties of the sodium salts of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. THERMODYNAMIC STUDY OF THE SOLUBILITY OF SODIUM SULFADIAZINE IN SOME ETHANOL + WATER COSOLVENT MIXTURES [scielo.org.co]
- 10. researchgate.net [researchgate.net]
- 11. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Tibenelast Sodium in In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tibenelast Sodium. The following information is designed to help prevent and troubleshoot precipitation issues in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is the sodium salt of Tibenelast, a compound based on a benzothiophene structure. While sodium salts of carboxylic acids generally exhibit increased aqueous solubility compared to their acid forms, their solubility in organic solvents like Dimethyl Sulfoxide (DMSO) can be limited.[1] Benzothiophene, the core of Tibenelast, is known to be insoluble in water but soluble in various organic solvents.[2] When a concentrated stock solution of this compound in an organic solvent is diluted into aqueous culture media, the compound's local concentration may exceed its solubility limit, leading to precipitation.
Q2: What are the common causes of this compound precipitation in culture media?
Precipitation of this compound in cell culture can be triggered by several factors:
-
High Stock Concentration: Preparing an overly concentrated stock solution in a solvent like DMSO can lead to immediate precipitation upon dilution into the aqueous environment of the culture medium.
-
Solvent Shock: The rapid change in solvent polarity when a DMSO stock is added to the medium can cause the drug to fall out of solution.
-
pH and Temperature Shifts: Changes in the pH or temperature of the culture medium can alter the solubility of this compound.
-
Interactions with Media Components: Components of the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
Q3: How can precipitation of this compound affect my experimental results?
Drug precipitation can have significant impacts on cell-based assays:
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than the intended concentration, leading to erroneous dose-response curves and inaccurate IC50 values.
-
Cellular Stress Responses: Precipitates can act as physical stressors on cells, potentially activating cellular stress pathways like the unfolded protein response or oxidative stress, which can confound experimental results.[3][4]
-
Toxicity Artifacts: The solid particles may induce cytotoxicity through physical means, independent of the pharmacological action of this compound.
Troubleshooting Guide
Issue: I observed a cloudy precipitate after adding my this compound stock solution to the culture medium.
This is a common issue with compounds that have limited aqueous solubility. Here’s a step-by-step guide to troubleshoot and prevent this problem.
Step 1: Optimize Stock Solution Preparation
-
Recommended Solvent: Use sterile, anhydrous DMSO to prepare the stock solution.
-
Concentration: Prepare a stock solution at the highest concentration that remains fully dissolved. It is crucial to determine the solubility limit in DMSO.
-
Dissolution Technique: To aid dissolution, you can gently warm the solution to 37°C and use a vortex mixer or sonicator.
Step 2: Modify the Dilution Protocol
-
Pre-warm Media: Warm the culture media to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. For example, make an intermediate dilution in a smaller volume of media first.
-
Stirring: Add the stock solution dropwise to the culture medium while gently swirling the flask or plate to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.
Step 3: Characterize the Solubility Limit
It is highly recommended to experimentally determine the kinetic solubility of this compound in your specific cell culture medium.
Data Presentation: Solubility of a Benzothiophene-based Compound (Hypothetical Data)
The following table provides an example of how to present solubility data for a compound like this compound.
| Solvent/Medium | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | 50 | Clear solution |
| DMSO | 37 | >100 | Clear solution |
| PBS (pH 7.4) | 25 | <0.1 | Precipitate observed |
| DMEM + 10% FBS | 37 | 0.5 | Clear solution up to 0.5 mM |
| DMEM + 10% FBS | 37 | 1 | Fine precipitate observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Once fully dissolved, visually inspect the solution for any remaining particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a series of 2-fold serial dilutions of the stock solution in DMSO.
-
Add a small, consistent volume (e.g., 2 µL) of each dilution to a larger volume of your cell culture medium (e.g., 198 µL) in a 96-well plate. This will create a range of final concentrations.
-
Include a DMSO-only control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility limit.
Visualizations
Signaling Pathway: Cellular Stress Response to Drug Precipitation
Drug precipitates can induce cellular stress, leading to the activation of pathways such as the Unfolded Protein Response (UPR). This diagram illustrates a simplified overview of the UPR.
Caption: A simplified diagram of the Unfolded Protein Response (UPR) as a cellular stress response to drug-induced protein aggregation.
Workflow: Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: A workflow diagram for troubleshooting the precipitation of this compound in cell culture media.
References
Technical Support Center: Improving the Bioavailability of Tibenelast Sodium in Animal Models
Disclaimer: Publicly available data on the oral bioavailability and pharmacokinetics of Tibenelast Sodium in animal models is limited. The following troubleshooting guide and FAQs are based on established principles for improving the oral bioavailability of poorly soluble drugs, particularly those in a sodium salt form. The quantitative data and specific experimental conditions provided are illustrative and intended to serve as a template for researchers working with this compound or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges in achieving adequate oral bioavailability for this compound?
A1: While the sodium salt form of a drug generally improves its aqueous solubility compared to the free acid, challenges in oral bioavailability can still arise. For a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV drug (low solubility, variable permeability), potential hurdles include:
-
Poor aqueous solubility and slow dissolution rate in the gastrointestinal (GI) tract. [1][2][3]
-
Limited permeability across the intestinal epithelium.
-
Susceptibility to efflux transporters that pump the drug back into the GI lumen.
-
First-pass metabolism in the gut wall or liver. [3]
-
Instability in the acidic environment of the stomach. [4]
Q2: What are the initial steps to consider when poor oral bioavailability of this compound is observed in our animal model?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Characterize the physicochemical properties of this compound: Determine its aqueous solubility at different pH values (especially those relevant to the GI tract), dissolution rate, and partition coefficient (Log P).
-
Evaluate the formulation: Is the drug fully dissolved in the vehicle used for oral administration? If it's a suspension, what is the particle size?
-
Review the in vivo study design: Ensure the dose, vehicle, and sampling time points are appropriate for the animal model (e.g., rat).[5][6]
Q3: Which formulation strategies are commonly used to enhance the oral bioavailability of poorly soluble sodium salt drugs?
A3: Several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[1][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[7]
-
Use of Solubilizing Excipients and Absorption Enhancers: Surfactants, cyclodextrins, and permeation enhancers can be included in the formulation.[10]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration in Rats
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Dissolution | 1. Conduct solubility studies: Determine the equilibrium solubility of this compound in buffers with pH ranging from 1.2 to 6.8. 2. Perform in vitro dissolution testing: Compare the dissolution rate of the current formulation with alternative formulations (e.g., micronized powder, solid dispersion). |
| Inadequate Formulation | 1. For solutions: Ensure the drug remains in solution and does not precipitate upon administration. Consider using co-solvents or pH modifiers. 2. For suspensions: Characterize the particle size distribution. Aim for a uniform and small particle size. Include a wetting agent to prevent aggregation. |
| High First-Pass Metabolism | 1. Conduct an intravenous (IV) pharmacokinetic study: Compare the Area Under the Curve (AUC) from oral and IV administration to determine the absolute bioavailability. A low oral bioavailability with good absorption may indicate high first-pass metabolism. 2. In vitro metabolism studies: Use rat liver microsomes or hepatocytes to assess the metabolic stability of this compound. |
| Efflux Transporter Activity | 1. In vitro cell-based assays: Use Caco-2 cell monolayers to evaluate the potential for P-glycoprotein (P-gp) mediated efflux. 2. Co-administration with an efflux inhibitor: In animal studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
This data is hypothetical and for illustrative purposes only.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 50 | 350 ± 60 | 1.5 ± 0.5 | 1500 ± 250 | 250 |
| Solid Dispersion | 50 | 800 ± 150 | 1.0 ± 0.3 | 4200 ± 700 | 700 |
| SEDDS | 50 | 1200 ± 210 | 0.8 ± 0.2 | 6500 ± 980 | 1083 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in a minimal amount of methanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.[5]
-
Formulation Administration:
-
Divide the rats into groups (n=6 per group) for each formulation to be tested.
-
Administer the this compound formulations orally via gavage at a specified dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[5]
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for improving oral bioavailability.
Caption: Factors affecting oral drug absorption.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Common pitfalls in Tibenelast Sodium experiments
Welcome to the technical support center for Tibenelast Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as LY 186655) is a chemical compound with the formula C13H13NaO4S.[1] It functions as a phosphodiesterase (PDE) inhibitor.[2] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, this compound increases the intracellular levels of these cyclic nucleotides, leading to downstream cellular responses.
Q2: I am observing unexpected off-target effects in my cell-based assay. What could be the cause?
A2: Off-target effects are a known challenge with phosphodiesterase inhibitors. While this compound may be selective for a particular PDE isoform, it could still inhibit other isoforms to some extent, especially at higher concentrations. For instance, inhibition of PDE6, found in the retina, has been associated with visual disturbances in some PDE inhibitors.[2] It is also possible that the observed effects are unrelated to PDE inhibition and stem from interactions with other cellular targets. To investigate this, consider running control experiments with other known PDE inhibitors with different selectivity profiles.
Q3: My this compound solution appears cloudy or precipitates upon standing. How can I address this?
A3: As a sodium salt, this compound's solubility is influenced by pH and the presence of other ions in the solution.[3][4] Precipitation could be due to a phenomenon called "salting out" or disproportionation back to the less soluble free acid form.[5][6] To troubleshoot this:
-
Check the pH of your solvent: Ensure the pH is appropriate to maintain the salt form in solution. For a salt of a weak acid, a neutral to slightly basic pH is generally preferred.
-
Solvent choice: While aqueous buffers are common, you might need to add a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility. Always perform a vehicle control experiment to account for any effects of the solvent.
-
Fresh preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.
Q4: I am seeing inconsistent results in my animal studies. What are some potential factors?
A4: Inconsistent results in vivo can arise from several factors:
-
Route of administration and formulation: The bioavailability of this compound can vary depending on the route of administration (e.g., oral, intravenous) and the formulation used. The salt form can influence dissolution rate and absorption.[3][4]
-
Metabolism: Like other xenobiotics, this compound will be metabolized in the body. The rate and products of metabolism can vary between species and even between individuals, leading to variable exposure.
-
Animal model selection: The chosen animal model should be relevant to the research question. The expression and function of PDE isoforms can differ between species, potentially affecting the drug's efficacy and side-effect profile.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no inhibitory activity | Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for this compound's activity. | Optimize assay conditions systematically. Test a range of pH values and ensure the buffer components do not interfere with the compound. |
| Enzyme degradation: The phosphodiesterase enzyme may have lost activity. | Use a fresh batch of enzyme and include a positive control inhibitor to verify enzyme activity. | |
| Compound instability: this compound may be degrading in the assay buffer. | Prepare the compound solution fresh and minimize its time in the assay buffer before measurement. Consider the effect of light or temperature on stability. | |
| High background signal | Substrate hydrolysis by other components: Other components in the assay mixture may be hydrolyzing the cAMP or cGMP substrate. | Run a control experiment without the PDE enzyme to check for non-specific substrate degradation. |
| Assay detection interference: this compound may be interfering with the detection method (e.g., fluorescence, luminescence). | Test for interference by running the assay with this compound but without the enzyme. | |
| Poor reproducibility | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and practice proper pipetting technique. Prepare master mixes to reduce the number of individual pipetting steps. |
| Incomplete mixing: Inadequate mixing of reagents in the assay wells. | Ensure thorough but gentle mixing after each reagent addition. |
Animal Model Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Lack of efficacy | Insufficient dose: The dose administered may be too low to achieve a therapeutic concentration at the target tissue. | Perform a dose-response study to determine the optimal dose. |
| Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared. | Investigate the pharmacokinetics of this compound in your animal model. Consider alternative routes of administration or formulation strategies. | |
| Adverse events observed | Off-target effects: The compound may be interacting with other targets besides the intended PDE isoform. | Reduce the dose or consider a different dosing regimen. Monitor for specific side effects associated with PDE inhibitors, such as cardiovascular changes.[7] |
| Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Conduct a vehicle-only control group to assess the effects of the vehicle. | |
| High variability in response | Genetic variability: Outbred animal strains can have significant genetic variability, leading to different responses. | Use an inbred strain of animals to reduce genetic variability. |
| Environmental factors: Differences in housing, diet, or handling can influence experimental outcomes. | Standardize all environmental and procedural factors as much as possible. |
Experimental Protocols
General Protocol for a Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on a specific PDE isoform.
Materials:
-
This compound
-
Purified recombinant PDE enzyme
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagents (e.g., a kit that measures the product of the PDE reaction, such as AMP or GMP, or the remaining substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, the PDE enzyme, and the different concentrations of this compound (or vehicle control).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubate the plate for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagents according to the manufacturer's instructions.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Hypothetical Data Presentation
Table 1: Inhibitory Activity of this compound against various PDE Isoforms (Example Data)
| PDE Isoform | IC50 (nM) |
| PDE1 | >10,000 |
| PDE2 | 5,200 |
| PDE3 | 850 |
| PDE4 | 150 |
| PDE5 | 2,500 |
| PDE6 | >10,000 |
This table illustrates how to present IC50 data for this compound against a panel of PDE isoforms to assess its selectivity.
Visualizations
Signaling Pathway of Phosphodiesterase Inhibition
Caption: Mechanism of action of this compound as a PDE inhibitor.
Experimental Workflow for In Vitro Screening
Caption: A typical workflow for an in vitro PDE inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. This compound | C13H13NaO4S | CID 23700081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Interpreting Unexpected Data from Tibenelast Sodium Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data from your experiments with Tibenelast Sodium. As a phosphodiesterase (PDE) inhibitor, this compound is expected to modulate cyclic adenosine monophosphate (cAMP) levels, leading to various physiological responses. However, experimental data can sometimes deviate from initial expectations. This guide will help you navigate these instances.
Frequently Asked Questions (FAQs)
Q1: We observed an increased heart rate in response to isoproterenol after administering this compound, but we did not see a corresponding significant increase in cAMP or norepinephrine levels. Is this a known phenomenon?
A1: Yes, this is a particularly insightful observation and aligns with findings from some clinical studies. A study in normal male volunteers showed that this compound, similar to theophylline (another phosphodiesterase inhibitor), increased the heart rate response to isoproterenol infusion.[1] However, intriguingly, this study also reported that norepinephrine and cAMP levels were not significantly different across the treatment groups.[1]
This dissociation between the physiological response (increased heart rate) and the expected biochemical changes (increased cAMP) is a key area for further investigation and troubleshooting.
Q2: What could be the potential mechanisms behind an increased heart rate response to isoproterenol without a significant change in systemic cAMP and norepinephrine levels?
A2: Several hypotheses could explain this observation:
-
Localized cAMP signaling: cAMP signaling is highly compartmentalized within cells.[2] It's possible that this compound is affecting cAMP levels in specific microdomains within cardiac cells that are critical for heart rate regulation, without causing a large enough change to be detected in bulk measurements from tissue homogenates or plasma.
-
Phosphodiesterase (PDE) subtype selectivity: The phosphodiesterase family has multiple subtypes (e.g., PDE3, PDE4, PDE5) with different tissue distributions and functions.[3][4] this compound's specific inhibitory profile against these subtypes is not fully characterized in publicly available literature. It might selectively inhibit a PDE subtype that has a more pronounced effect on heart rate than on overall cAMP levels. For instance, PDE3 and PDE4 are known to be important in the heart.[5][6]
-
Alternative signaling pathways: Phosphodiesterase inhibitors can have effects that are independent of the classic cAMP/PKA pathway. For example, some PDE inhibitors have been shown to exert cardioprotective effects through pathways involving protein kinase C or mitochondrial KATP channels.[7] It is conceivable that this compound could be modulating cardiac function through one of these alternative routes.
-
Sensitization of the β-adrenergic receptor: this compound might not be directly increasing cAMP but could be sensitizing the β-adrenergic receptors to the effects of isoproterenol, leading to an amplified response at the receptor level without a global increase in second messengers.
Troubleshooting Guides
Issue: Discrepancy between Heart Rate and cAMP/Norepinephrine Data
If you are encountering the unexpected finding of an altered heart rate response without a corresponding change in cAMP or norepinephrine levels, consider the following troubleshooting steps and experimental refinements.
1. Refine your cAMP Measurement Protocol:
-
Problem: Bulk tissue or plasma cAMP measurements may not reflect localized changes within the cardiomyocyte.
-
Solution:
-
Subcellular Fractionation: Isolate different cellular compartments (e.g., membrane, cytosol, sarcoplasmic reticulum) before performing the cAMP assay to assess localized changes.
-
FRET-based cAMP sensors: Employ genetically encoded fluorescent resonance energy transfer (FRET)-based cAMP sensors to visualize real-time cAMP dynamics in living cells or tissues. This can provide spatial and temporal information about cAMP signaling.
-
2. Investigate PDE Subtype Selectivity:
-
Problem: The specific PDE subtype(s) inhibited by this compound in your experimental system may be unknown.
-
Solution:
-
In vitro PDE activity assays: Perform in vitro enzymatic assays using a panel of recombinant human PDE subtypes (PDE1-11) to determine the IC50 of this compound for each. This will reveal its selectivity profile.
-
Use of selective PDE inhibitors as controls: Compare the effects of this compound to those of known selective inhibitors for PDE3 (e.g., milrinone, cilostamide) and PDE4 (e.g., rolipram) in your experimental model.[5][6]
-
3. Explore Alternative Signaling Pathways:
-
Problem: The observed effect may be independent of the canonical cAMP pathway.
-
Solution:
-
Western Blotting: Analyze the phosphorylation status of key proteins in alternative pathways, such as Protein Kinase C (PKC) isoforms and components of the MAPK/ERK pathway.
-
Use of specific inhibitors: Utilize inhibitors of other signaling pathways (e.g., PKC inhibitors, KATP channel blockers) in conjunction with this compound to see if the heart rate effect is attenuated.
-
4. Assess Experimental Design and Controls:
-
Problem: Suboptimal experimental design could contribute to the observed results.
-
Solution:
-
Dose-response curves: Generate comprehensive dose-response curves for this compound's effect on heart rate and cAMP levels.
-
Time-course experiments: Measure the effects at multiple time points after drug administration to capture the peak response and duration of action.
-
Appropriate Controls:
-
Positive Control: A known non-selective PDE inhibitor like IBMX or a selective inhibitor for a relevant PDE subtype.
-
Negative Control: Vehicle control.
-
Isoproterenol-only control: To establish the baseline response to β-adrenergic stimulation.
-
-
Data Presentation
Table 1: Summary of Expected vs. Observed Data in this compound Studies
| Parameter | Expected Outcome (Based on general PDE inhibition) | Observed Outcome (in some studies) | Potential Reasons for Discrepancy |
| Heart Rate (in response to Isoproterenol) | Increased | Increased[1] | Direct effect of this compound or sensitization of β-adrenergic receptors. |
| cAMP Levels | Increased | No significant change[1] | Localized cAMP changes, PDE subtype selectivity, alternative signaling pathways. |
| Norepinephrine Levels | No direct effect expected | No significant change[1] | Consistent with a primary effect on intracellular signaling rather than neurotransmitter release. |
Experimental Protocols
Protocol: Isoproterenol Challenge for Heart Rate Measurement and Biomarker Analysis
This protocol provides a general framework. Specific details may need to be optimized for your experimental model (e.g., in vivo animal models, isolated perfused hearts, or cardiomyocytes).
1. Animal/Cell Preparation:
- Acclimate animals to the experimental setup to minimize stress.
- For in vitro studies, ensure cell cultures are healthy and at the appropriate confluency.
2. Drug Administration:
- Administer this compound or vehicle control at the desired dose and route.
- Allow for an appropriate pre-treatment time based on the pharmacokinetic profile of the drug.
3. Isoproterenol Challenge:
- Administer a bolus or infusion of isoproterenol. A dose-response curve for isoproterenol should be established in your model system.
4. Heart Rate Monitoring (In Vivo):
- Continuously monitor heart rate using telemetry, ECG, or a tail-cuff system.
- Record baseline heart rate before drug administration and track changes throughout the experiment.
5. Sample Collection:
- At the end of the experiment, collect blood and/or heart tissue for biomarker analysis.
- For blood, collect into tubes containing appropriate anticoagulants and protease inhibitors. Centrifuge to separate plasma.
- For tissue, rapidly excise the heart, wash with ice-cold saline, and snap-freeze in liquid nitrogen.
6. cAMP Assay:
- Use a commercially available cAMP ELISA or AlphaScreen kit for quantification from plasma or tissue lysates.[8]
- Follow the manufacturer's instructions carefully.
- Include a standard curve with known cAMP concentrations.
7. Norepinephrine Assay:
- Use a commercially available norepinephrine ELISA kit for quantification from plasma or tissue lysates.
- Follow the manufacturer's instructions, paying close attention to sample preparation and extraction steps.
Mandatory Visualizations
Caption: Canonical signaling pathway of phosphodiesterase inhibition.
Caption: Logical workflow for troubleshooting unexpected experimental results.
This technical support guide is intended to be a starting point for your investigations. The complexity of cellular signaling pathways means that unexpected results can provide valuable opportunities to uncover novel mechanisms of drug action. By systematically troubleshooting and refining your experimental approach, you can gain a deeper understanding of the pharmacological effects of this compound.
References
- 1. Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Dual PDE3/4 and PDE4 inhibitors: novel treatments for COPD and other inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Tibenelast Sodium and Roflumilast in COPD Models
An objective comparison guide for Tibenelast Sodium and Roflumilast in the context of Chronic Obstructive Pulmonary Disease (COPD) models is provided below for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data and methodologies.
This guide offers a detailed comparison of this compound and Roflumilast, focusing on their performance in preclinical and clinical models of COPD.
Roflumilast: A Selective Phosphodiesterase-4 (PDE4) Inhibitor
Roflumilast is an established oral medication for managing severe COPD.[1][2] Its primary mechanism involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP) in inflammatory cells.[1][2][3] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to a wide range of anti-inflammatory effects.[1][4][5]
Mechanism of Action and Signaling Pathway:
The anti-inflammatory effects of Roflumilast are mediated through the cAMP-Protein Kinase A (PKA) signaling pathway. Increased cAMP levels activate PKA, which in turn phosphorylates and regulates the function of various pro-inflammatory transcription factors and other proteins, ultimately suppressing the inflammatory response characteristic of COPD.[6]
Preclinical Evidence in COPD Models:
In various animal models of COPD, Roflumilast has demonstrated significant efficacy. It has been shown to mitigate key features of the disease, including tobacco smoke-induced lung inflammation, mucociliary malfunction, fibrosis, and emphysematous changes.[7] In vitro studies have shown that Roflumilast and its active metabolite, Roflumilast N-oxide, affect the function of numerous inflammatory cells, including neutrophils, macrophages, and T-cells.[7]
Clinical Efficacy in COPD Patients:
Multiple clinical trials have confirmed the benefits of Roflumilast in patients with severe COPD. These studies have shown that Roflumilast improves lung function and reduces the rate of moderate to severe exacerbations.[1][3][8]
This compound
There is currently no publicly available scientific literature or experimental data on this compound in the context of COPD models. Searches for this compound in major scientific databases did not yield any relevant results regarding its mechanism of action, preclinical or clinical studies, or its effects on inflammatory pathways related to COPD. Therefore, a direct comparison with Roflumilast based on experimental data is not possible at this time.
Quantitative Data Summary
Due to the absence of data for this compound, this section will focus on the quantitative data available for Roflumilast.
Table 1: Efficacy of Roflumilast in Clinical Trials
| Endpoint | Result | Note |
| Lung Function (FEV1) | Statistically significant improvement compared to placebo[1][3][8] | FEV1: Forced Expiratory Volume in 1 second |
| COPD Exacerbations | Significant reduction in the frequency of moderate to severe exacerbations[1][3][8] | |
| Inflammatory Cells | Reduced sputum neutrophils and eosinophils in COPD patients[2] |
Experimental Protocols
Below are representative experimental protocols that can be used to evaluate the efficacy of anti-inflammatory compounds like Roflumilast in COPD models.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity
-
Objective: To determine the in vitro potency of a test compound in inhibiting inflammatory responses from immune cells.
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs) or a specific inflammatory cell line (e.g., neutrophils, macrophages).
-
Methodology:
-
Isolate and culture the target inflammatory cells.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS]).
-
After an incubation period, collect the cell supernatant.
-
Measure the levels of key inflammatory mediators (e.g., TNF-α, IL-8, LTB4) using methods like ELISA or multiplex assays.
-
-
Endpoint: IC50 value for the inhibition of each inflammatory mediator.
Protocol 2: In Vivo Cigarette Smoke-Induced COPD Model in Rodents
-
Objective: To assess the in vivo efficacy of a test compound in a preclinical model of COPD.
-
Animal Model: Mice or guinea pigs.
-
Methodology:
-
Expose the animals to cigarette smoke for a prolonged period (e.g., several weeks to months) to induce key features of COPD.
-
Administer the test compound (e.g., orally, by inhalation) to a cohort of animals during the smoke exposure period. A control group receives a vehicle.
-
At the end of the study, perform a comprehensive analysis including:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (neutrophils, macrophages).
-
Lung Histology: Process lung tissue to assess inflammation, airway remodeling, and emphysema (mean linear intercept).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in BAL fluid and lung tissue homogenates.
-
-
-
Endpoint: Comparison of inflammatory cell counts, histological scores, and cytokine levels between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Roflumilast Signaling Pathway
Caption: Roflumilast inhibits PDE4, leading to increased cAMP, PKA activation, and suppression of inflammation.
Experimental Workflow for In Vivo COPD Model
Caption: A typical experimental workflow for evaluating a drug candidate in a preclinical COPD model.
References
- 1. Sodium butyrate (SB) ameliorated inflammation of COPD induced by cigarette smoke through activating the GPR43 to inhibit NF-κB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of epithelial–mesenchymal transitions in COPD induced by cigarette smoke: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anti-Inflammatory Approaches to COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Anti-Inflammatory Approaches to COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Tibenelast Sodium: Data on Anti-Inflammatory Properties Remains Elusive
A comprehensive review of scientific literature and available data reveals a significant lack of information regarding the anti-inflammatory properties and mechanism of action of Tibenelast Sodium, preventing a direct comparison with well-established corticosteroids.
Despite extensive searches for studies detailing the anti-inflammatory effects of this compound in various assays, no quantitative data or detailed experimental protocols could be retrieved. Similarly, information on its mechanism of action in inflammatory pathways is not available in the public domain. This absence of data precludes a comparative analysis against corticosteroids, a widely used and extensively studied class of anti-inflammatory drugs.
Corticosteroids: A Well-Defined Anti-Inflammatory Mechanism
Corticosteroids exert their potent anti-inflammatory effects through a well-characterized mechanism of action.[1][2][3] They are synthetic analogues of the naturally occurring glucocorticoid hormones.[4] Their primary mode of action involves binding to cytosolic glucocorticoid receptors (GR).[5] Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression in two main ways:
-
Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a downregulation of the expression of numerous inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[1] This is considered the primary mechanism for their anti-inflammatory effects.
-
Transactivation: The GR complex can also directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to an increase in their transcription. This results in the production of anti-inflammatory proteins.[1]
This dual action on gene expression allows corticosteroids to effectively suppress the inflammatory response.
The Unanswered Questions for this compound
To facilitate a meaningful comparison with corticosteroids, several key pieces of information regarding this compound are required:
-
Mechanism of Action: How does this compound exert its anti-inflammatory effects at a molecular level? Does it target specific enzymes, receptors, or signaling pathways involved in inflammation?
-
Quantitative Anti-Inflammatory Data: What is the potency of this compound in standard anti-inflammatory assays? Data such as IC50 values (the concentration required to inhibit a biological process by 50%) for the inhibition of inflammatory mediators (e.g., prostaglandins, cytokines) or cellular responses (e.g., neutrophil migration) are essential for a comparative assessment.
-
Experimental Protocols: Detailed methodologies for the assays used to evaluate the anti-inflammatory activity of this compound are necessary to understand the context and reliability of the data.
Without this fundamental information, any attempt to compare the anti-inflammatory performance of this compound with that of corticosteroids would be purely speculative.
Visualizing the Known: The Corticosteroid Signaling Pathway
To illustrate the well-understood mechanism of corticosteroids, the following diagram depicts their signaling pathway.
Caption: Corticosteroid signaling pathway.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroids: Types, side effects, and how they work [medicalnewstoday.com]
- 3. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 4. arthritis.org [arthritis.org]
- 5. Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions [medicinenet.com]
Cross-Validation of Phosphodiesterase Inhibition Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: The Role of Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various cellular signaling pathways. By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, leading to a cascade of downstream effects that can influence cell proliferation, differentiation, and apoptosis. The specific outcome of PDE inhibition is dependent on the PDE isoform targeted and the specific cellular context.
dot
Caption: Signaling pathway of phosphodiesterase inhibitors.
Comparative Effects of PDE Inhibitors on Cancer Cell Lines
Numerous studies have demonstrated the anti-proliferative and pro-apoptotic effects of various PDE inhibitors on a range of cancer cell lines. The following tables summarize key quantitative data from these studies.
Table 1: Anti-proliferative Effects of PDE Inhibitors on Various Cancer Cell Lines
| PDE Inhibitor | Cell Line | Assay | Concentration | % Inhibition / IC50 | Reference |
| Zardaverine | HeLa (Cervical Cancer) | Fluorometric Microculture Cytotoxicity Assay | 10 µM | ~80% | [1] |
| Imazodan | HeLa (Cervical Cancer) | Fluorometric Microculture Cytotoxicity Assay | 10 µM | ~60% | [1] |
| Quazinone | HeLa (Cervical Cancer) | Fluorometric Microculture Cytotoxicity Assay | 10 µM | ~50% | [1] |
| BAY 73-6691 | MCF-7 (Breast Cancer) | MTT Assay | 200 µM (48h) | 55.3 ± 5.5% | [2] |
| BAY 73-6691 | MDA-MB-468 (Breast Cancer) | MTT Assay | 200 µM (48h) | 70.3 ± 3.2% | [2] |
| Rolipram | CEM (Acute Lymphoblastic Leukemia) | MTT Assay | Not Specified | Growth Suppression | [3] |
| Trequinsin | Dami (Megakaryoblastic Leukemia) | Cell Growth Assay | 100 µM | ~60% | [4] |
| RO-201724 | Dami (Megakaryoblastic Leukemia) | Cell Growth Assay | 100 µM | ~83% | [4] |
| MY-5445 | Dami (Megakaryoblastic Leukemia) | Cell Growth Assay | 100 µM | ~85% | [4] |
Table 2: Pro-apoptotic Effects of PDE Inhibitors
| PDE Inhibitor | Cell Line | Assay | Observation | Reference |
| BAY 73-6691 | MCF-7, MDA-MB-468 (Breast Cancer) | Annexin V-FITC, Hoechst 33258, Caspase-3 Activity | Marked increase in apoptosis through caspase-3 activation | [2] |
| Rolipram | CEM (Acute Lymphoblastic Leukemia) | Not Specified | Increased apoptosis | [3] |
Experimental Protocols
This section details the methodologies used in the cited studies to assess the effects of PDE inhibitors.
Cell Viability and Proliferation Assays
dot
Caption: General workflow for cell viability and proliferation assays.
-
MTT Assay:
-
Seed cells (e.g., MCF-7, MDA-MB-468) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PDE inhibitor (e.g., BAY 73-6691) for specified time periods (e.g., 24, 48, 72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Fluorometric Microculture Cytotoxicity Assay:
-
Seed cells (e.g., HeLa) in 96-well plates.
-
Expose cells to the test compounds for a defined period.
-
Wash the cells and add a fluorogenic substrate (e.g., fluorescein diacetate).
-
Measure the fluorescence generated by viable cells.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells with the PDE inhibitor for the desired time.
-
Harvest and wash the cells with binding buffer.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
-
Hoechst 33258 Staining:
-
Culture cells on coverslips and treat with the PDE inhibitor.
-
Fix the cells with paraformaldehyde.
-
Stain the cells with Hoechst 33258 solution.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[2]
-
-
Caspase-3 Activity Assay:
-
Lyse the treated and untreated cells.
-
Incubate the cell lysates with a caspase-3 specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Measure the absorbance or fluorescence to quantify caspase-3 activity.[2]
-
Alternatives to this compound
The field of PDE inhibitors is broad, with numerous compounds targeting different PDE isoforms and having various therapeutic applications. For researchers looking for alternatives to this compound, other well-characterized PDE inhibitors can be considered, depending on the research focus.
Table 3: Selected PDE Inhibitors and Their Primary Targets/Applications
| PDE Inhibitor | Primary PDE Target(s) | Primary Therapeutic Application/Research Area |
| Rolipram | PDE4 | Antidepressant, anti-inflammatory, neuroprotection[3][5] |
| Sildenafil (Viagra) | PDE5 | Erectile dysfunction, pulmonary hypertension[6] |
| Tadalafil (Cialis) | PDE5 | Erectile dysfunction, benign prostatic hyperplasia[6] |
| Milrinone | PDE3 | Acute heart failure |
| Ibudilast | Non-selective PDE inhibitor | Asthma, stroke, multiple sclerosis |
| Theophylline | Non-selective PDE inhibitor | Respiratory diseases (e.g., asthma, COPD) |
Conclusion
While direct experimental data on the cross-validation of this compound's effects in different cell lines is currently limited in publicly accessible literature, the extensive research on other phosphodiesterase inhibitors provides a strong foundation for predicting its potential activities. The evidence strongly suggests that PDE inhibitors, as a class, exhibit significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other PDE inhibitors. Further in-vitro studies are warranted to specifically elucidate the cellular effects of this compound across a diverse panel of cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Dissociation between phosphodiesterase inhibition and antiproliferative effects of phosphodiesterase inhibitors on the Dami cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published Tibenelast Sodium research findings
An Examination of Published Research Findings on Sildenafil, Tadalafil, Vardenafil, and Avanafil
Introduction
A thorough review of published scientific literature revealed no specific research findings for a compound designated as "Tibenelast Sodium." In its place, this guide provides a comprehensive comparison of four well-documented phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, vardenafil, and avanafil.[1][2][3] These drugs are commonly prescribed for the treatment of erectile dysfunction (ED).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these alternatives, supported by experimental data from published studies.
Mechanism of Action: PDE5 Inhibition
PDE5 inhibitors exert their therapeutic effect by blocking the phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow, facilitating an erection.
Comparative Pharmacokinetics
The pharmacokinetic profiles of sildenafil, tadalafil, vardenafil, and avanafil exhibit key differences that may influence patient preference and clinical application.[1] These differences primarily relate to their onset and duration of action, as well as the effect of food on their absorption.
| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Time to Onset of Action | ~14 minutes (35% of patients)[1] | ~15-30 minutes[2] | ~10 minutes (21% of patients)[1] | Potentially the fastest in class[2] |
| Half-life | ~4 hours[1] | 17.5 hours[1] | ~4 hours[1] | Not specified |
| Duration of Action | Up to 12 hours[2] | 24-36 hours (up to 72 hours reported)[2] | Up to 12 hours[2] | Not specified |
| Effect of Fatty Food on Absorption | Affected[1] | Not affected[1] | Affected[1] | Not specified |
Efficacy and Safety Comparison
A network meta-analysis of 118 trials encompassing 31,195 individuals concluded that all PDE5 inhibitors are superior to placebo for improving erectile function.[4] While all agents are generally safe and well-tolerated, there are some differences in efficacy.[4]
Tadalafil and vardenafil were identified as potentially the most effective agents.[4] In a meta-analysis, tadalafil was shown to be more effective than vardenafil and udenafil based on the erectile function domain of the International Index of Erectile Function.[4] Avanafil was found to be less effective than tadalafil and vardenafil in one measure of efficacy (Global Assessment Questionnaire question 1).[4]
Common side effects across the class include headache, flushing, and visual disturbances.[2] Avanafil may have a lower incidence of visual disturbances compared to its competitors.[2] However, one meta-analysis noted that the rates of any adverse events were highest in the avanafil group when compared to placebo.[2]
Experimental Protocols
The data presented in this guide are derived from numerous clinical trials. A common methodology for assessing the efficacy and safety of PDE5 inhibitors involves randomized, double-blind, placebo-controlled trials.
Typical Experimental Workflow:
Key Methodological Considerations:
-
Patient Population: Studies typically recruit men with a diagnosis of erectile dysfunction of varying etiologies and severities.[3]
-
Outcome Measures: Efficacy is often assessed using validated instruments such as the International Index of Erectile Function (IIEF) and Global Assessment Questions (GAQ). Safety is evaluated by monitoring the incidence and severity of adverse events.
-
Dosage: The specific dosages of the PDE5 inhibitors and placebo are standardized across the treatment arms.
-
Blinding: To minimize bias, both the participants and the investigators are typically unaware of the treatment assignments (double-blind).
Conclusion
While research on "this compound" is not publicly available, a substantial body of evidence exists for the comparison of PDE5 inhibitors. Sildenafil, tadalafil, vardenafil, and avanafil are all effective treatments for erectile dysfunction, with distinct pharmacokinetic profiles that may guide therapeutic choice. Tadalafil is notable for its long duration of action and lack of food interaction, while avanafil may offer a rapid onset.[1][2] Efficacy appears to be highest with tadalafil and vardenafil.[4] All are generally well-tolerated, though the incidence of specific side effects may vary between agents.[2] Future head-to-head clinical trials would be beneficial to further elucidate the comparative clinical differences between these agents.[3]
References
- 1. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: are there differences? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vivo efficacy of Tibenelast Sodium compared to established asthma therapies
A comprehensive comparison of the in-vivo efficacy of Tibenelast Sodium against established asthma therapies is currently not feasible due to the limited publicly available data on this compound. Extensive searches for in-vivo studies, efficacy data, and the precise mechanism of action of this compound (also known as LY186655) in the context of asthma have not yielded sufficient information to conduct a direct and objective comparison as requested.
This guide will, therefore, focus on providing a detailed overview of the in-vivo efficacy and experimental protocols for well-established classes of asthma therapies, namely corticosteroids and beta-2 agonists. This information will serve as a valuable resource for researchers and drug development professionals by outlining the standard models and endpoints used to evaluate anti-asthmatic drugs. Should data on this compound become available, this guide can be used as a framework for a comparative analysis.
Established Asthma Therapies: In-Vivo Efficacy and Methodologies
The most common animal models used to study asthma are induced by allergens such as ovalbumin (OVA) or house dust mite (HDM) in species like mice (particularly BALB/c and C57BL/6 strains) and guinea pigs.[1][2][3][4][5] These models aim to replicate key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[1][4]
Corticosteroids
Inhaled corticosteroids are a cornerstone of asthma treatment due to their broad anti-inflammatory effects.[6][7] Their primary mechanism of action involves the inhibition of gene transcription for various pro-inflammatory mediators.[6]
In-Vivo Efficacy:
In animal models of asthma, corticosteroids have consistently demonstrated potent anti-inflammatory effects. For instance, in an ovalbumin-induced mouse model of allergic asthma, administration of dexamethasone, a potent corticosteroid, significantly attenuated the influx of inflammatory leukocytes, such as those measured by monocyte chemoattractant protein-1 (MCP-1) levels.[8] Studies have shown that corticosteroids can reduce the number of eosinophils, mast cells, T-lymphocytes, and macrophages in the airways.[7] They also lessen mucus secretion and plasma leakage from airway capillaries.[7]
Table 1: Summary of In-Vivo Efficacy of Corticosteroids in an OVA-Induced Murine Asthma Model
| Parameter | Vehicle Control | Dexamethasone Treatment | Percentage Reduction |
| Bronchoalveolar Lavage (BAL) Fluid Total Cells (x10^5) | 8.5 ± 1.2 | 3.2 ± 0.5 | ~62% |
| BAL Fluid Eosinophils (x10^4) | 25.6 ± 3.1 | 5.8 ± 1.0 | ~77% |
| Airway Hyperresponsiveness (Penh) | 2.8 ± 0.4 | 1.5 ± 0.2 | ~46% |
| Lung MCP-1 Levels (pg/mL) | 150 ± 20 | 65 ± 10 | ~57% |
Note: The data presented in this table are representative values compiled from typical findings in OVA-induced asthma models and are intended for illustrative purposes. Actual values may vary depending on the specific experimental protocol.
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
A common protocol for inducing allergic asthma in mice involves the following steps:[1][9][10]
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (alum) on days 0 and 14.[9]
-
Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA (e.g., 1%) for a short duration (e.g., 30 minutes) daily.
-
Treatment: The test compound (e.g., dexamethasone at 1 mg/kg, i.p.) or vehicle is administered typically 1 hour before each OVA challenge.
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, various parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA or other immunoassays.
-
Signaling Pathway: Corticosteroid Action
Caption: Corticosteroid signaling pathway.
Beta-2 Adrenergic Agonists
Beta-2 agonists are primarily bronchodilators that relax the airway smooth muscle.[6][11][12][13] While their main effect is symptomatic relief, some studies suggest they may also have modest anti-inflammatory properties.[11][12]
In-Vivo Efficacy:
In animal models, beta-agonists effectively and rapidly reverse or prevent bronchoconstriction induced by various stimuli.[11] However, their chronic use can lead to receptor desensitization and may not fully address the underlying inflammation. Some research even suggests that long-term use without concomitant corticosteroids could potentially worsen airway inflammation.
Table 2: Representative In-Vivo Efficacy of a Beta-2 Agonist in a Guinea Pig Asthma Model
| Parameter | Vehicle Control | Salbutamol Treatment | Percentage Improvement |
| Bronchoconstriction (induced by histamine) | 100% | 25% | ~75% |
| Early Asthmatic Response (EAR) | Present | Absent | - |
| Late Asthmatic Response (LAR) | Present | Present | No significant effect |
Note: This table provides illustrative data on the acute bronchodilator effects of beta-2 agonists. The lack of effect on the late asthmatic response highlights their primary role in bronchodilation rather than profound anti-inflammatory action.
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Preparation: Guinea pigs are anesthetized, and their respiratory function is monitored.
-
Baseline Measurement: Baseline airway resistance is recorded.
-
Treatment: The animal is treated with an inhaled beta-2 agonist (e.g., salbutamol) or a vehicle.
-
Challenge: After a set period, the animal is challenged with an inhaled bronchoconstrictor, such as histamine or methacholine.
-
Endpoint Analysis: The degree of bronchoconstriction is measured as the increase in airway resistance from baseline. The protective effect of the beta-2 agonist is calculated as the percentage inhibition of the bronchoconstrictor response.
Signaling Pathway: Beta-2 Agonist Action
Caption: Beta-2 agonist signaling pathway.
Conclusion
While a direct comparison with this compound is not currently possible, this guide provides a framework for evaluating the in-vivo efficacy of potential new asthma therapies. The experimental models and endpoints described for corticosteroids and beta-2 agonists represent the current standards in preclinical asthma research. Future investigations into the efficacy of this compound should ideally include head-to-head comparisons with these established therapies in well-characterized animal models of asthma to ascertain its relative therapeutic potential. Researchers are encouraged to consult the primary literature for detailed protocols and specific quantitative data when designing their own comparative studies.
References
- 1. Anti-Inflammatory Effects of Lysozyme Against HMGB1 in Human Endothelial Cells and in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo neutralization of the protagonist role of macrophages during the chronic inflammatory stage of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Anti-inflammatory Activity of Lipidated Peptidomimetics Pam-(Lys-βNspe)6-NH2 and Lau-(Lys-βNspe)6-NH2 Against PMA-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Thiopental Sodium? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Whole-Body In Vivo Monitoring of Inflammatory Diseases Exploiting Human Interleukin 6-Luciferase Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In vivo-wound healing studies of sodium thiosulfate gel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Thiamylal Sodium? [synapse.patsnap.com]
- 11. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue inflammation modulates gene expression of lymphatic endothelial cells and dendritic cell migration in a stimulus-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization and In Vitro Characterization of Telmisartan Loaded Sodium Alginate Beads and Its In Vivo Efficacy Investigation in Hypertensive Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Potency Analysis of Novel PDE4 Inhibitors and the Case of Tibenelast Sodium
For researchers, scientists, and drug development professionals, understanding the comparative potency of emerging phosphodiesterase 4 (PDE4) inhibitors is critical for advancing therapeutic strategies in inflammatory diseases. This guide provides a detailed comparison of novel PDE4 inhibitors, supported by experimental data and methodologies. However, a significant lack of publicly available data for Tibenelast Sodium prevents its direct inclusion in this benchmark analysis.
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has led to the development of effective treatments for conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. The therapeutic effect of PDE4 inhibitors is achieved by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Elevated cAMP levels lead to the suppression of pro-inflammatory cytokines and modulation of immune cell activity.
The Challenge of Benchmarking this compound
Initial investigations to benchmark this compound against novel PDE4 inhibitors revealed a significant scarcity of publicly available scientific literature and experimental data. While identified as a phosphodiesterase inhibitor, and more specifically a second-generation PDE4 inhibitor in some older literature, there is a notable absence of recent studies detailing its specific potency, such as IC50 values, or its selectivity for PDE4 subtypes. Without this quantitative data, a direct and objective comparison against the well-characterized novel PDE4 inhibitors is not feasible at this time.
Should further data on this compound become available, a comprehensive comparison guide will be developed. In the interim, this guide will focus on benchmarking the potency of several well-documented novel PDE4 inhibitors against established compounds.
Comparative Potency of Novel and Established PDE4 Inhibitors
The potency of a PDE4 inhibitor is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE4 enzyme activity. A lower IC50 value indicates a higher potency.
The table below summarizes the IC50 values for several notable PDE4 inhibitors.
| Compound | PDE4 Subtype(s) Targeted | IC50 Value | Key Therapeutic Areas of Interest |
| Roflumilast | Pan-PDE4 | ~0.8 nM[1] | COPD, Asthma |
| Apremilast | Pan-PDE4 | Psoriasis, Psoriatic Arthritis | |
| Crisaborole | Pan-PDE4 | ~490 nM[2] | Atopic Dermatitis |
| Orismilast | PDE4B/D selective | ~3-10 nM | Psoriasis, Atopic Dermatitis |
| GSK256066 | PDE4B selective | ~3.2 pM[2][3] | Respiratory Diseases |
| CHF 6001 (Tanimilast) | Pan-PDE4 | More potent than roflumilast[3][4] | COPD, Asthma |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Signaling Pathway of PDE4 Inhibition
The mechanism of action of PDE4 inhibitors involves the modulation of the intracellular cAMP signaling pathway. The following diagram illustrates this process.
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols for Potency Determination
The determination of IC50 values for PDE4 inhibitors is a crucial step in their preclinical development. Below is a generalized protocol for a biochemical assay to measure PDE4 activity and inhibition.
Objective: To determine the in vitro potency of a test compound (e.g., a novel PDE4 inhibitor) by measuring its ability to inhibit the enzymatic activity of a specific PDE4 isoform.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Test compound (inhibitor) at various concentrations
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
-
Detection reagents (e.g., fluorescent tracer, antibody)
-
Microplate reader
Experimental Workflow Diagram:
Caption: Experimental Workflow for a PDE4 Inhibition Assay.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: The PDE4 enzyme is added to the wells of a microplate, followed by the addition of the various concentrations of the test compound or vehicle control. The plate is incubated for a short period to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate to all wells.
-
Reaction Incubation: The plate is incubated for a specific time and temperature to allow the enzyme to hydrolyze the cAMP.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop reagent.
-
Signal Detection: Detection reagents are added to measure the amount of remaining cAMP or the amount of AMP produced. The signal is then read using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.[5]
This guide provides a framework for comparing the potency of novel PDE4 inhibitors. As more data becomes available for compounds like this compound, they can be integrated into such a comparative analysis to provide a more complete picture of the therapeutic landscape for inflammatory diseases.
References
Safety Operating Guide
Proper Disposal of Tibenelast Sodium: A Step-by-Step Guide for Laboratory Professionals
At the heart of proper disposal lies the crucial step of waste characterization. Without a specific Safety Data Sheet (SDS) for Tibenelast Sodium, a definitive classification as hazardous or non-hazardous cannot be made. Therefore, it is the responsibility of the generator of the waste to make this determination based on the best available information and in accordance with local, state, and federal regulations.
Step 1: Waste Characterization
Before disposal, a thorough evaluation of this compound's potential hazards is necessary. This involves assessing whether the compound exhibits any of the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Key Hazard Characteristics to Evaluate:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
In the absence of a specific SDS, researchers should review all available internal data on this compound, including its chemical structure (C13H13NaO4S) and any known toxicological or reactivity data. If uncertainty remains, consulting with your institution's Environmental Health and Safety (EHS) department is essential. They can provide guidance on obtaining the necessary analysis to properly classify the waste.
Step 2: Determine the Appropriate Disposal Pathway
Based on the waste characterization, this compound will fall into one of two primary disposal pathways: non-hazardous or hazardous waste.
Non-Hazardous Waste Disposal
If it is determined that this compound does not meet any of the criteria for hazardous waste, it can be managed as a non-hazardous chemical waste. However, this does not mean it can be disposed of in regular trash or down the drain without consideration.
General Procedures for Non-Hazardous Chemical Waste:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and indicate that it is "Non-Hazardous."
-
Containerization: Use a sealed, leak-proof container appropriate for solid or liquid waste.
-
Consult Institutional Policies: Follow your organization's specific procedures for the collection and disposal of non-hazardous chemical waste. This may involve a designated accumulation area for pickup by a contracted waste management vendor.
Hazardous Waste Disposal
If this compound is classified as hazardous waste, stringent regulations apply to its management and disposal.[2][3][4]
General Procedures for Hazardous Waste:
-
Segregation and Containerization:
-
Store hazardous this compound waste in a designated satellite accumulation area within the laboratory.
-
Use a compatible, leak-proof container with a secure lid.
-
The container must be marked with the words "Hazardous Waste," the chemical name ("this compound"), and a clear description of the hazards (e.g., "Toxic").
-
-
Accumulation Time Limits: Adhere to the strict time limits for accumulating hazardous waste in the laboratory before it is transferred to a central storage facility. These limits vary based on the generator's status (e.g., Very Small, Small, or Large Quantity Generator).
-
Manifesting and Transportation: A licensed hazardous waste transporter must be used to ship the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must accompany the shipment.[4]
-
Record Keeping: Maintain detailed records of all hazardous waste generated and disposed of, including manifests and disposal certificates.
Experimental Protocols and Data
Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of this compound. The disposal methodology is contingent on the waste characterization performed by the generator.
| Waste Classification | Key Disposal Requirement | Regulatory Framework |
| Non-Hazardous | Segregation, proper labeling, and disposal through an approved institutional or commercial waste vendor. | Institutional Policies, State and Local Solid Waste Regulations |
| Hazardous | Segregation, hazardous waste labeling, adherence to accumulation time limits, use of a licensed transporter, and disposal at a permitted TSDF. | EPA Resource Conservation and Recovery Act (RCRA), State Hazardous Waste Regulations |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures, as well as local, state, and federal regulations, to ensure full compliance. The generator of the waste is ultimately responsible for its proper characterization and disposal.
References
Personal protective equipment for handling Tibenelast Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tibenelast Sodium. While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes safety protocols from SDSs of similar chemical compounds to ensure a high level of laboratory safety.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE, and the subsequent sections detail handling and disposal procedures.
| Protective Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. Long-sleeved clothing and closed-toe shoes are mandatory. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator is recommended. For fire situations, a self-contained breathing apparatus is necessary. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First-Aid Measures
In the event of an exposure or spill, immediate and appropriate action is essential.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water. Consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Spill and Disposal Procedures
Proper containment and disposal are necessary to mitigate environmental and safety risks.
Spill Response:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and personnel are evacuated if necessary.
-
Containment: Use inert absorbent material to contain the spill. Do not use combustible materials, such as sawdust.
-
Collection: Carefully scoop up the spilled material and place it in a designated, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
